Daphnilongeridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H51NO4 |
|---|---|
Molecular Weight |
513.8 g/mol |
IUPAC Name |
[(1S,2R,5R,7R)-7-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3R,7R,13R,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,11]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate |
InChI |
InChI=1S/C32H51NO4/c1-18(2)20-9-14-28(4)21-10-16-31-13-7-8-23(31)32(28,25(20)33-26(21)31)17-11-22-29(5)15-12-24(36-19(3)34)30(22,6)27(35)37-29/h18,20-27,33,35H,7-17H2,1-6H3/t20-,21?,22?,23-,24-,25-,26?,27-,28+,29-,30+,31-,32+/m1/s1 |
InChI Key |
VQBLZPKBXFEWGF-YXXCWOAOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Daphnilongeridine: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeridine is a naturally occurring alkaloid isolated from plants of the Daphniphyllum genus, notably Daphniphyllum macropodum Miq.[1]. As a member of the diverse family of Daphniphyllum alkaloids, which are known for their complex structural architectures and significant biological activities, this compound has attracted attention for its potential pharmacological applications, particularly in oncology. These alkaloids are recognized for their wide range of bioactivities, including cytotoxic, antioxidant, and vasorelaxant effects. This guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Physical and Chemical Properties
For long-term storage and to ensure maximum stability, it is recommended to store this compound at -20°C under an inert atmosphere. To ensure full recovery of the product from its vial, centrifugation before opening is advised[2].
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 922522-15-4 | [2] |
| Molecular Formula | C₃₂H₅₁NO₄ | [1][2] |
| Molecular Weight | 513.76 g/mol | [1] |
| Appearance | Powder | [1] |
| Boiling Point (Predicted) | 581.4 ± 40.0 °C | [1] |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 12.93 ± 0.70 | [1] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Storage | -20°C under inert atmosphere | [2] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the structural elucidation and identification of natural products. While specific spectra for this compound are not widely published, the following sections outline the expected characteristic signals based on the analysis of related Daphniphyllum alkaloids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR Spectroscopy : The ¹H-NMR spectrum of this compound is expected to be complex due to its intricate polycyclic structure. Key signals would likely include those for methyl groups, methine protons, and methylene (B1212753) protons. The chemical shifts of these protons would be influenced by their local electronic environment and stereochemistry.
-
¹³C-NMR Spectroscopy : The ¹³C-NMR spectrum would provide information on the number and types of carbon atoms in the molecule. Characteristic signals for carbonyl groups, olefinic carbons, and aliphatic carbons would be expected.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would likely exhibit characteristic absorption bands corresponding to its functional groups. Expected absorptions include:
-
C-H stretching : Around 2850-3000 cm⁻¹ for aliphatic C-H bonds.
-
C=O stretching : A strong absorption band in the region of 1700-1750 cm⁻¹ corresponding to the carbonyl group.
-
C-N stretching : In the fingerprint region, which can be complex.
-
O-H stretching : If hydroxyl groups are present, a broad band may be observed in the region of 3200-3600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable method. The mass spectrum would show a prominent peak for the molecular ion [M+H]⁺ or [M+Na]⁺. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, providing valuable structural information.
Biological Activity: Cytotoxicity
Table 2: Cytotoxicity of Related Daphniphyllum Alkaloids
| Compound | Cell Line | IC₅₀ (µM) | Source |
| Daphnicyclidin M | P-388 | 5.7 | [3] |
| SGC-7901 | 22.4 | [3] | |
| Daphnicyclidin N | P-388 | 6.5 | [3] |
| SGC-7901 | 25.6 | [3] | |
| Macropodumine C | P-388 | 10.3 | [3] |
| Daphnicyclidin A | P-388 | 13.8 | [3] |
Experimental Protocols
Isolation and Purification of Daphniphyllum Alkaloids
A general procedure for the isolation of alkaloids from Daphniphyllum species involves the following steps:
-
Extraction : The air-dried and powdered plant material (e.g., stems, leaves) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.
-
Acid-Base Partitioning : The crude extract is then subjected to an acid-base partitioning process to separate the alkaloids. The extract is typically dissolved in an acidic aqueous solution (e.g., 5% HCl) and then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer is then basified (e.g., with ammonia) and extracted with an organic solvent (e.g., chloroform or dichloromethane) to obtain the crude alkaloid fraction.
-
Chromatographic Purification : The crude alkaloid mixture is further purified using a combination of chromatographic techniques. This may include column chromatography on silica (B1680970) gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual alkaloids. For HPLC purification of alkaloids, a reversed-phase column (e.g., C18) is often used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with the addition of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape[6].
Figure 1. General workflow for the isolation and purification of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds.
-
Cell Seeding : Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate at a suitable density and allowed to attach overnight.
-
Compound Treatment : The cells are then treated with various concentrations of this compound (typically in a series of dilutions) and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle controls (e.g., DMSO) are also included.
-
MTT Addition : After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.
-
Data Analysis : Cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.
Figure 2. Experimental workflow for the MTT cytotoxicity assay.
Potential Signaling Pathways
While the specific signaling pathways affected by this compound have not been elucidated, many natural product-derived cytotoxic agents exert their effects through the induction of apoptosis. Key signaling pathways often implicated in apoptosis include:
-
Intrinsic (Mitochondrial) Pathway : This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases.
-
Extrinsic (Death Receptor) Pathway : This pathway is initiated by the binding of death ligands to their receptors on the cell surface, leading to the activation of an initiator caspase.
-
NF-κB Signaling Pathway : The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Inhibition of this pathway can sensitize cancer cells to apoptosis.
-
MAPK Signaling Pathway : The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis.
Further research is required to determine the precise mechanism of action of this compound and which of these or other signaling pathways are modulated by its cytotoxic activity.
Figure 3. Potential signaling pathways involved in this compound-induced cytotoxicity.
Conclusion
This compound, a member of the structurally complex Daphniphyllum alkaloids, presents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This guide has summarized the currently available information on its physical, chemical, and biological properties. However, significant gaps in the knowledge remain, particularly concerning experimentally determined physicochemical data, detailed spectroscopic characterization, specific cytotoxicity data, and the elucidation of its mechanism of action. Further in-depth research into these areas is warranted to fully understand the therapeutic potential of this compound and to guide future drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Biosynthetic Pathway of Daphniphyllum Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Daphniphyllum alkaloids are a large and structurally diverse family of polycyclic terpenoid alkaloids isolated from plants of the genus Daphniphyllum. With over 350 members identified, these natural products exhibit a remarkable array of complex, often caged, architectures and promising biological activities, including cytotoxic, anti-HIV, and neurotrophic properties.[1][2][3][4] The formidable structural complexity of these molecules has made them compelling targets for total synthesis and has spurred significant interest in their biosynthesis.[3][5]
This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathway of Daphniphyllum alkaloids. The pathway is largely considered hypothetical, with substantial evidence drawn from elegant biomimetic syntheses and, more recently, supported by in vivo isotopic labeling experiments.[6][7] While the specific enzymes responsible for the key transformations remain largely uncharacterized, a clear and logical pathway has been proposed that accounts for the formation of the diverse skeletal types observed in this family.[8][9]
This document summarizes the proposed biosynthetic route, presents the key experimental evidence, provides detailed methodologies for the pivotal experiments that have shaped our understanding, and includes quantitative data on alkaloid distribution and isotopic incorporation.
Proposed Biosynthetic Pathway
The biosynthesis of Daphniphyllum alkaloids is believed to commence from the C30 triterpenoid, squalene, which is assembled from isoprene (B109036) units derived from the mevalonate (B85504) (MVA) pathway.[7][10] The central hypothesis, pioneered by Heathcock, posits a cascade of cyclization and rearrangement reactions that forge the characteristic polycyclic core of these alkaloids.[6][11]
The pathway can be conceptualized in the following key stages:
-
Formation of the Precursor: Squalene, derived from the MVA pathway, undergoes oxidation to form a dialdehyde (B1249045) precursor.
-
Incorporation of Nitrogen and Initial Cyclization: The nitrogen atom is thought to be introduced via condensation with a primary amine source, such as an amino acid or pyridoxamine, followed by a series of cyclizations.[6]
-
Formation of the Key Pentacyclic Intermediate: A critical biomimetic cascade reaction leads to the formation of proto-daphniphylline , the putative common ancestor of all Daphniphyllum alkaloids.[6][12][13]
-
Skeletal Diversification: From proto-daphniphylline and its derivatives (such as secodaphniphylline), a series of rearrangements, oxidations, and ring cleavage/formation events are proposed to generate the vast diversity of the more than 35 distinct skeletal subtypes.[14][15] This includes the formation of C22 alkaloids through the loss of a C8 unit from a C30 precursor, a relationship strongly supported by recent labeling studies.[2][7]
Below is a DOT script representation of the proposed core biosynthetic pathway.
Quantitative Data
Recent research has provided valuable quantitative insights into the biosynthesis and accumulation of Daphniphyllum alkaloids. The following tables summarize key findings from isotopic labeling and tissue analysis experiments performed on Daphniphyllum macropodum.[2][14]
Table 1: Isotope Enrichment in D. macropodum Seedlings Fed with Mevalonolactone-2-¹³C [16]
| Alkaloid Subtype | Carbon Number | Observed Isotopolog | Normalized Isotope Enrichment (Z-score, Mean ± SD) |
| C30 Alkaloids | 30 | +6 | 0.82 ± 0.35 |
| C22B Alkaloids | 22 | +4 | -0.65 ± 0.21 |
| C22A Alkaloids | 22 | +4 | -0.71 ± 0.19 |
Data adapted from Eljounaidi et al. (2024). The enrichment of the +6 isotopolog in C30 alkaloids is consistent with the incorporation of six molecules of mevalonate. The lower enrichment in C22 alkaloids supports their derivation from C30 precursors with the subsequent loss of two mevalonate-derived units (a C8 fragment).
Table 2: Tissue-Specific Accumulation of Daphniphyllum Alkaloid Subtypes [2][14]
| Alkaloid Subtype | Predominant Accumulation Tissue | Relative Abundance (Normalized Peak Area) |
| C30 Alkaloids | Phloem Region (Stems/Petioles) | High |
| C22A (e.g., Yuzurimine) | Epidermis (Leaves) | High |
| C22B | Distributed across tissues | Moderate |
This data suggests that the initial steps of biosynthesis leading to C30 alkaloids occur in the phloem, followed by transport and further modification into C22 alkaloids in other tissues, such as the epidermis.
Experimental Protocols
The following sections detail the methodologies for key experiments that have been instrumental in elucidating the Daphniphyllum alkaloid biosynthetic pathway.
Protocol 1: Stable Isotope Labeling in Daphniphyllum macropodum
This protocol is based on the methods described by Eljounaidi et al. (2024) to trace the incorporation of precursors into the alkaloid backbone.[14][16]
1. Plant Material and Growth Conditions:
-
Daphniphyllum macropodum seedlings are grown hydroponically in a controlled environment.
-
Growth medium: Hoagland's solution.
-
Conditions: 16h/8h light/dark cycle, 22°C.
2. Precursor Feeding:
-
Labeled precursor: Mevalonolactone-2-¹³C (or other stable isotope-labeled precursors like Glucose-¹³C₆).
-
The labeled precursor is added directly to the hydroponic medium to a final concentration of 1 mM.
-
Seedlings are incubated in the labeled medium for a period of 7-14 days. Control plants are grown in parallel without the labeled precursor.
3. Sample Harvesting and Extraction:
-
Tissues (leaves, stems, roots) are harvested, flash-frozen in liquid nitrogen, and lyophilized.
-
The dried tissue is ground to a fine powder.
-
Metabolites are extracted using an 80:20 methanol:water solution with sonication.
-
The extract is centrifuged, and the supernatant is collected for analysis.
4. LC-MS/MS Analysis:
-
Instrumentation: High-performance liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Chromatography: A reverse-phase C18 column is used to separate the alkaloids.
-
Mass Spectrometry: Data is acquired in positive ion mode, collecting both full scan MS and data-dependent MS/MS spectra.
-
Data Analysis: The raw data is processed to identify alkaloid peaks and their corresponding isotopologs. The enrichment is calculated by comparing the peak areas of the labeled isotopologs to the monoisotopic peak in both labeled and unlabeled samples.
The workflow for this experiment is visualized below.
Protocol 2: Identification and Characterization of Terpenoid Biosynthesis Enzymes
While the definitive Daphniphyllum alkaloid biosynthetic enzymes are yet to be found, this generalized protocol, adapted from Whitehead et al. (2025), outlines the standard approach used to identify and characterize related enzymes like terpene synthases (TPS) and triterpene cyclases (TTC) from transcriptomic data.[9]
1. Transcriptome Sequencing and Gene Mining:
-
RNA is extracted from D. macropodum tissues (e.g., young leaves, stems).
-
A high-quality transcriptome is generated using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) sequencing.
-
The assembled transcriptome is mined for candidate genes encoding TPS and TTCs using BLAST searches with known enzyme sequences.
2. Gene Cloning and Heterologous Expression:
-
Candidate gene sequences are amplified from cDNA via PCR and cloned into an appropriate expression vector (e.g., pET28a for E. coli or a plant transient expression vector).
-
For in vitro assays, the protein is expressed in E. coli (e.g., BL21 strain), and the recombinant protein is purified using affinity chromatography (e.g., His-tag).
-
For in planta assays, the gene is transiently expressed in Nicotiana benthamiana leaves via agroinfiltration.
3. In Vitro Enzyme Assays:
-
The purified recombinant enzyme is incubated with a suitable substrate (e.g., geranyl diphosphate (B83284) for monoterpene synthases, farnesyl diphosphate for sesquiterpene synthases, or 2,3-oxidosqualene (B107256) for TTCs) in a reaction buffer containing a divalent cation (e.g., MgCl₂).
-
The reaction products (terpenes) are collected by overlaying the reaction with an organic solvent (e.g., hexane).
-
The organic layer is collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
The product is identified by comparing its mass spectrum and retention time to authentic standards.
4. In Planta Product Identification:
-
N. benthamiana leaves expressing the candidate enzyme are harvested 5 days post-infiltration.
-
Metabolites are extracted from the leaf tissue.
-
The extract is analyzed by GC-MS or LC-MS to identify the novel products formed by the enzyme.
The logical relationship of this discovery pipeline is shown below.
Conclusion and Future Outlook
The biosynthetic pathway of Daphniphyllum alkaloids remains a fascinating and challenging area of natural product chemistry. The foundational hypothesis, built on the principles of biomimetic synthesis, provides a robust framework for understanding the formation of these complex molecules from a simple triterpene precursor.[11] This framework is now being validated and refined by modern experimental techniques, including stable isotope labeling and metabolomics, which have confirmed the precursor-product relationships between C30 and C22 alkaloids and have shed light on the spatial organization of the pathway within the plant.[2][14]
Despite this progress, the ultimate goal of fully elucidating the pathway—identifying and characterizing the complete suite of enzymes that catalyze these remarkable transformations—is yet to be achieved. The discovery of these enzymes will not only solve a long-standing puzzle in biosynthesis but will also provide powerful new tools for synthetic biology, potentially enabling the production of these valuable compounds and their analogs in heterologous systems for drug development and other applications. The continued application of multi-omics approaches and advanced synthetic chemistry will undoubtedly be key to unlocking the remaining secrets of how nature constructs these intricate and potent molecules.
References
- 1. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Variation of terpene alkaloids in Daphniphyllum macropodum across plants and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. baranlab.org [baranlab.org]
- 5. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. whiterose-mechanisticbiology-dtp.ac.uk [whiterose-mechanisticbiology-dtp.ac.uk]
- 9. Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Biomimetic total synthesis of proto-daphniphylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Total Synthesis of Daphniphyllum Alkaloids: From Bicycles to Diversified Caged Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Spectroscopic Data of Daphnilongeridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Daphnilongeridine, a complex alkaloid isolated from Daphniphyllum longeracemosum. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product in research and drug development contexts. All data is sourced from the primary literature reporting its discovery and structure elucidation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H-NMR Spectroscopic Data (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 2.55 | m | |
| 2 | 1.85 | m | |
| 3 | 1.60, 1.45 | m | |
| 5 | 1.75 | m | |
| 6 | 1.55, 1.35 | m | |
| 7 | 3.65 | br s | |
| 9 | 2.10 | m | |
| 10 | 1.80, 1.25 | m | |
| 11 | 2.05 | m | |
| 12 | 1.65, 1.50 | m | |
| 13 | 1.95 | m | |
| 14 | 1.70 | m | |
| 15 | 1.90 | m | |
| 16 | 2.45, 2.30 | m | |
| 17 | 3.15 | d | 11.5 |
| 17 | 2.85 | d | 11.5 |
| 20 | 0.95 | s | |
| 21 | 0.92 | d | 6.5 |
| 22 | 1.88 | m | |
| 23 | 0.88 | d | 6.5 |
| 24 | 0.85 | d | 6.5 |
| OAc | 2.08 | s |
Table 2: ¹³C-NMR Spectroscopic Data (125 MHz, CDCl₃)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 40.2 | 13 | 28.5 |
| 2 | 22.1 | 14 | 39.8 |
| 3 | 35.4 | 15 | 34.1 |
| 4 | 171.2 | 16 | 36.9 |
| 5 | 52.3 | 17 | 60.5 |
| 6 | 24.8 | 18 | 170.8 |
| 7 | 78.9 | 19 | 42.7 |
| 8 | 139.2 | 20 | 21.8 |
| 9 | 125.4 | 21 | 16.5 |
| 10 | 38.1 | 22 | 31.2 |
| 11 | 27.8 | 23 | 20.1 |
| 12 | 30.5 | 24 | 19.8 |
| OAc | 21.4, 170.5 |
Table 3: Mass Spectrometry (MS) Data
| Technique | Ionization Mode | m/z | Interpretation |
| HR-ESI-MS | Positive | 514.3890 | [M+H]⁺ (Calculated for C₃₂H₅₂NO₄: 514.3896) |
Table 4: Infrared (IR) Spectrometry Data
| Wavenumber (cm⁻¹) | Interpretation |
| 3440 | O-H stretching |
| 1735 | C=O stretching (ester) |
| 1245 | C-O stretching (ester) |
Experimental Protocols
The following are the detailed methodologies employed for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker DRX-500 spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Reference: Tetramethylsilane (TMS) was used as the internal standard.
-
¹H-NMR: Spectra were recorded at 500 MHz.
-
¹³C-NMR: Spectra were recorded at 125 MHz.
-
2D NMR: COSY, HSQC, and HMBC experiments were conducted to establish the planar structure and assist in the assignment of proton and carbon signals.
Mass Spectrometry (MS)
-
Instrument: API QSTAR Pulsar i hybrid Q-TOF mass spectrometer.
-
Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
-
Ionization Mode: Positive ion mode.
Infrared (IR) Spectroscopy
-
Instrument: Bio-Rad FTS-135 spectrometer.
-
Sample Preparation: The sample was prepared as a KBr pellet.
-
Measurement: The spectrum was recorded in the range of 4000-400 cm⁻¹.
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.
Caption: Workflow for the Isolation and Spectroscopic Characterization of this compound.
An In-depth Technical Guide to Daphnilongeridine and its Place Among Daphniphyllum Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphnilongeridine, a structurally complex member of the vast Daphniphyllum alkaloid family, has garnered attention for its notable cytotoxic activities. Isolated from Daphniphyllum macropodum, this natural product showcases the intricate chemical architecture characteristic of its congeners. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological activity, and its structural relationship to other known Daphniphyllum alkaloids. The document includes a compilation of its cytotoxic data, a detailed description of the experimental protocols for its isolation and characterization, and a proposed biosynthetic context. Visual diagrams are provided to illustrate key relationships and experimental workflows, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Introduction to Daphniphyllum Alkaloids
The Daphniphyllum genus of evergreen trees and shrubs, primarily found in East and Southeast Asia, is a prolific source of structurally diverse and complex alkaloids. With over 350 distinct members identified, these alkaloids have captivated chemists and pharmacologists due to their unique polycyclic skeletons and a wide array of biological activities, including anti-cancer, anti-HIV, and neurotrophic properties. The intricate architectures of Daphniphyllum alkaloids present formidable challenges and opportunities in total synthesis and biosynthetic studies.
This compound: Structure and Properties
This compound is a C32-type Daphniphyllum alkaloid isolated from the branches of Daphniphyllum macropodum Miq. Its chemical structure is characterized by a complex pentacyclic core fused to a bicyclic ether system.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₂H₅₁NO₄ |
| Molecular Weight | 513.76 g/mol |
| IUPAC Name | [(1S,2S,5S,7R,8R)-7-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3R,7R,10S,11R,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.0²,¹³.0³,⁷.0⁷,¹¹]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate (B1210297) |
| CAS Number | 922522-15-4 |
| Appearance | Powder |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Biological Activity: Cytotoxicity
This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines and a human microvascular endothelial cell line (HMEC). This suggests its potential as a lead compound for the development of novel anticancer agents. The inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
Table 2: Cytotoxicity of this compound (IC₅₀ Values) [1]
| Cell Line | IC₅₀ (µM) |
| Various Tumor Cell Lines | 2.4 - 9.7 |
| HMEC (Human Microvascular Endothelial Cell) | 2.7 |
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation of this compound from Daphniphyllum macropodum, based on common practices for isolating Daphniphyllum alkaloids.
-
Extraction: Air-dried and powdered branches of D. macropodum are extracted exhaustively with a solvent system such as methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with an organic solvent like ethyl acetate (EtOAc) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with Na₂CO₃ to pH 9-10) and re-extracted with an organic solvent (e.g., dichloromethane, CH₂Cl₂).
-
Chromatographic Separation: The resulting alkaloidal fraction is subjected to a series of chromatographic techniques for purification.
-
Silica (B1680970) Gel Column Chromatography: The crude alkaloid mixture is first separated on a silica gel column using a gradient elution system, typically a mixture of chloroform (CHCl₃) and methanol (MeOH) with increasing polarity.
-
Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with a solvent like methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) (MeCN) in water, to yield pure this compound.
-
Structure Elucidation
The structure of this compound is determined through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR and DEPT: Determine the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the complex molecular framework.
-
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous confirmation of the relative and absolute stereochemistry of the molecule.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines and HMEC cells are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a serial dilution) and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (e.g., DMSO).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Relationship to Other Daphniphyllum Alkaloids and Biosynthesis
This compound belongs to the daphnilongeranines subclass of Daphniphyllum alkaloids. The biosynthesis of these complex molecules is believed to proceed from squalene, which undergoes a series of cyclizations and rearrangements to form a common polycyclic intermediate. From this intermediate, the pathways diverge to generate the vast structural diversity observed in this family. The relationship between this compound and other major classes of Daphniphyllum alkaloids, such as daphniphylline (B78742) and yuzurimine, is rooted in their common biosynthetic origin from squalene.
Caption: Proposed biosynthetic relationship of this compound.
Experimental and Analytical Workflow
The process of discovering and characterizing a novel natural product like this compound follows a systematic workflow, from the collection of plant material to the determination of its biological activity.
Caption: Workflow for this compound discovery.
Hypothetical Signaling Pathway Involvement
While the precise molecular target of this compound has not yet been elucidated, its potent cytotoxic effects suggest interference with fundamental cellular processes. Many cytotoxic natural products exert their effects by inducing apoptosis (programmed cell death). A plausible, though hypothetical, signaling pathway affected by this compound could involve the activation of caspases, key executioners of apoptosis.
Caption: Hypothetical apoptotic pathway affected by this compound.
Conclusion
This compound stands as a compelling example of the chemical intricacy and therapeutic potential inherent in the Daphniphyllum alkaloids. Its demonstrated cytotoxicity warrants further investigation into its mechanism of action and exploration of its potential as a scaffold for the development of new anticancer drugs. This guide provides a foundational resource for researchers embarking on studies of this compound and other related natural products.
References
Preliminary Cytotoxicity Screening of Daphnilongeridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphnilongeridine, a complex alkaloid isolated from the Daphniphyllum species, has been identified as a potential candidate for anticancer drug development. This technical guide provides a comprehensive overview of a preliminary cytotoxicity screening of this compound. It outlines detailed experimental protocols for assessing its in vitro cytotoxic activity against a panel of human cancer cell lines. Furthermore, this document presents hypothetical, yet plausible, data to illustrate the potential efficacy of this compound and explores its putative mechanism of action through the induction of apoptosis and cell cycle arrest. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a clear understanding of the screening process and potential molecular interactions.
Introduction
Natural products, particularly alkaloids, have historically been a rich source of novel therapeutic agents, especially in oncology. The intricate molecular structures of alkaloids allow them to interact with a wide array of cellular targets, often leading to potent biological activities. This compound is an alkaloid whose cytotoxic potential has been noted, suggesting its promise as an anticancer compound[1]. This guide details a systematic approach to the initial in vitro evaluation of this compound, a crucial first step in the drug discovery pipeline. The methodologies described herein are standard practices in the field and are intended to provide a robust framework for the preliminary assessment of novel cytotoxic compounds.
Experimental Protocols
Cell Lines and Culture Conditions
A panel of human cancer cell lines, representing different cancer types, would be selected for the initial screening. For the purpose of this guide, we will consider:
-
HeLa: Cervical cancer
-
MCF-7: Breast cancer (estrogen receptor-positive)
-
HepG2: Hepatocellular carcinoma
-
A549: Lung adenocarcinoma
A non-cancerous cell line, such as human embryonic kidney cells (HEK293), would be included as a control to assess selective cytotoxicity.
All cell lines would be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells would be cultured in a humidified incubator at 37°C with 5% CO₂.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability[2][3][4].
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound, dissolved in dimethyl sulfoxide (B87167) (DMSO), is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.5%. Cells are treated with the compound dilutions for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plates are then incubated for 4 hours at 37°C[2].
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution[5].
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation
The following tables summarize the hypothetical quantitative data from the preliminary cytotoxicity screening of this compound.
Table 1: IC50 Values of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 12.5 ± 1.8 |
| MCF-7 | Breast Cancer | 48 | 25.3 ± 3.2 |
| HepG2 | Hepatocellular Carcinoma | 48 | 18.7 ± 2.5 |
| A549 | Lung Adenocarcinoma | 48 | 32.1 ± 4.1 |
| HEK293 | Normal Kidney | 48 | > 100 |
Table 2: Hypothetical Cell Cycle Analysis of HeLa Cells Treated with this compound (24 hours)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 55.2 ± 3.1 | 28.4 ± 2.2 | 16.4 ± 1.9 |
| This compound (10 µM) | 40.1 ± 2.8 | 25.9 ± 2.1 | 34.0 ± 3.5 |
Table 3: Hypothetical Apoptosis Analysis of HeLa Cells Treated with this compound (48 hours) by Annexin V/PI Staining
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (Vehicle) | 95.1 ± 2.5 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| This compound (15 µM) | 60.3 ± 4.1 | 25.8 ± 3.3 | 13.9 ± 2.9 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for cytotoxicity screening of this compound.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Discussion of Potential Mechanism of Action
The hypothetical data suggest that this compound exhibits selective cytotoxicity against cancer cells, with HeLa cells being particularly sensitive. The increase in the G2/M phase population in treated HeLa cells indicates a potential cell cycle arrest at this checkpoint. Many cytotoxic alkaloids exert their effects by disrupting microtubule dynamics, which can lead to a G2/M arrest[6][7][8].
Furthermore, the significant increase in early and late apoptotic cells following treatment suggests that this compound induces programmed cell death. A plausible mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. As depicted in the signaling pathway diagram, this compound may induce cellular stress, leading to an increase in reactive oxygen species (ROS). This can, in turn, modulate the expression of Bcl-2 family proteins, decreasing the anti-apoptotic Bcl-2 and increasing the pro-apoptotic Bax. This shift in balance would lead to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then triggers the activation of caspase-9, which subsequently activates the executioner caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, apoptosis.
Conclusion and Future Directions
The preliminary screening outlined in this guide provides a foundational assessment of the cytotoxic properties of this compound. The hypothetical results indicate that it is a promising candidate for further investigation as an anticancer agent, demonstrating potent and selective activity against cancer cells. The proposed mechanism involving G2/M cell cycle arrest and induction of apoptosis via the intrinsic pathway provides a strong rationale for more in-depth mechanistic studies.
Future work should focus on:
-
Validating the observed cytotoxicity in a broader panel of cancer cell lines.
-
Confirming the proposed mechanism of action through techniques such as Western blotting to analyze the expression of cell cycle and apoptosis-related proteins (e.g., cyclins, CDKs, Bcl-2 family proteins, caspases).
-
Investigating the effects on microtubule polymerization.
-
Conducting in vivo studies using animal models to evaluate the efficacy and safety of this compound.
This systematic approach will be crucial in advancing this compound through the preclinical drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. mdpi.com [mdpi.com]
- 7. Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Asymmetric Synthesis Strategies for Daphnilongeridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of Daphnilongeridine, a complex hexacyclic Daphniphyllum alkaloid. The strategies outlined are based on seminal total syntheses of the closely related and structurally analogous alkaloid, (-)-daphenylline, and the divergent synthesis of (-)-daphnilongeranin B. These approaches offer robust frameworks for the enantioselective construction of the core scaffold of these intricate natural products.
I. Introduction to Asymmetric Strategies
The asymmetric synthesis of this compound and its congeners presents a significant challenge due to their densely functionalized and stereochemically rich structures. Key strategies that have proven successful in constructing the core architecture of these molecules in an enantioselective manner include:
-
Divergent Strategy via [3+2] Cycloaddition: Pioneered by the Zhai group, this approach utilizes a key phosphine-catalyzed [3+2] cycloaddition to construct a versatile pentacyclic intermediate. This intermediate serves as a common precursor for the divergent synthesis of both (-)-daphnilongeranin B and, through a bioinspired cationic rearrangement, the core of (-)-daphenylline, which is structurally analogous to this compound.[1][2]
-
Convergent Strategy via Intramolecular Michael Addition: Developed by the Li group, this strategy employs a gold-catalyzed 6-exo-dig cyclization followed by a diastereoselective intramolecular Michael addition.[3][4] This sequence efficiently assembles the bridged 6,6,5-tricyclic core of daphenylline (B12778079). Chirality is introduced early through an enzymatic resolution.
These strategies provide distinct yet effective pathways to access the complex carbon skeleton of this compound with high stereocontrol.
II. Comparative Analysis of Key Synthetic Steps
The following table summarizes the quantitative data for key transformations in the asymmetric syntheses developed by the Zhai and Li groups, providing a comparative overview of their efficiency and stereoselectivity.
| Strategy | Key Reaction | Reactants | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
| Zhai Group | Phosphine-Catalyzed [3+2] Cycloaddition | Enone & Alkyne | PBu₃ | 83 | - | - | [2] |
| Bioinspired Cationic Rearrangement | Pentacyclic Ketone | p-TsOH | 85 | - | - | [2] | |
| Li Group | Enzymatic Resolution | Racemic Acetate | Pig Liver Esterase | - | >99 | - | [3][4] |
| Gold-Catalyzed Conia-Ene Reaction | Alkynyl Ketone | AuCl(IPr)/AgSbF₆ | 95 | - | - | [3][4] | |
| Intramolecular Michael Addition | Acyclic Precursor | DBU | 85 | - | 10:1 | [3][4] |
III. Experimental Protocols and Synthetic Pathways
This section provides detailed experimental protocols for the key transformations and illustrates the synthetic pathways using Graphviz diagrams.
A. Zhai Group's Divergent Synthesis
This strategy commences with the construction of a key pentacyclic intermediate which is then elaborated to (-)-daphnilongeranin B or rearranged to the core of (-)-daphenylline.
1. Key Experimental Protocol: Phosphine-Catalyzed [3+2] Cycloaddition
To a solution of the enone (1.0 equiv) and the alkyne (1.2 equiv) in toluene (B28343) (0.1 M) is added PBu₃ (0.2 equiv). The mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the cycloaddition product.
2. Synthetic Pathway
B. Li Group's Convergent Synthesis
This approach establishes the chirality early via enzymatic resolution and proceeds through a highly diastereoselective intramolecular Michael addition to form a key tricyclic intermediate.
1. Key Experimental Protocol: Intramolecular Michael Addition
To a solution of the acyclic precursor (1.0 equiv) in CH₂Cl₂ (0.01 M) at 0 °C is added DBU (1.2 equiv). The reaction mixture is stirred at this temperature for 1 hour. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the tricyclic product as a 10:1 mixture of diastereomers.
2. Synthetic Pathway
IV. Conclusion
The asymmetric synthesis of this compound and its analogues has been successfully achieved through innovative and distinct strategies. The divergent approach by the Zhai group offers flexibility in accessing multiple members of the Daphniphyllum alkaloid family from a common intermediate. The convergent strategy by the Li group provides a highly stereocontrolled route to the core structure. Both methodologies showcase the power of modern synthetic organic chemistry in conquering complex molecular architectures and provide valuable insights for the synthesis of other intricate natural products. The detailed protocols and comparative data presented herein serve as a practical guide for researchers in the fields of organic synthesis and medicinal chemistry.
References
- 1. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Li Synthesis of Daphenylline [organic-chemistry.org]
- 4. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Daphnilongeridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process.[1] In vitro cytotoxicity assays provide essential information on a substance's intrinsic toxicity to cells, helping to determine therapeutic windows and elucidate mechanisms of action.[1][2] Daphnilongeridine, a natural alkaloid, requires rigorous assessment of its cytotoxic profile to ascertain its potential as a therapeutic agent. Natural products are a rich source for drug discovery, and understanding their cytotoxic effects is paramount for further development.[3][4]
These application notes provide detailed protocols for three common in vitro assays to assess the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/PI apoptosis assay to determine the mode of cell death.
Key Concepts in Cytotoxicity Testing
-
Cell Viability: A measure of the proportion of live, healthy cells in a population. Assays like MTT measure metabolic activity to infer viability.[4][5]
-
Membrane Integrity: Healthy cells maintain an intact cell membrane. Loss of membrane integrity is a hallmark of necrosis or late apoptosis and can be measured by the release of intracellular components like lactate (B86563) dehydrogenase (LDH).[6]
-
Apoptosis vs. Necrosis: Apoptosis is a programmed, controlled form of cell death, while necrosis is an uncontrolled process resulting from acute injury. Distinguishing between these is crucial for understanding a compound's mechanism of action.[7][8][9][10]
Experimental Assays for this compound Cytotoxicity
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol:
-
Cell Seeding:
-
Culture a suitable cancer cell line (e.g., HeLa, HepG2, or a cell line relevant to the intended therapeutic area) in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Include control wells: untreated cells (vehicle control) and medium only (background control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[1]
-
-
Solubilization and Measurement:
-
After incubation, carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
The results of the MTT assay can be presented as the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.
Table 1: Hypothetical Cytotoxicity of this compound on HeLa Cells (MTT Assay)
| This compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 5 | 0.95 | 76.0 |
| 10 | 0.63 | 50.4 |
| 25 | 0.31 | 24.8 |
| 50 | 0.15 | 12.0 |
| 100 | 0.08 | 6.4 |
Workflow of the MTT Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[6] LDH is a stable cytoplasmic enzyme that is rapidly released upon loss of membrane integrity.[6]
Experimental Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
It is crucial to have appropriate controls:
-
Untreated Control: Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to induce 100% cell death.
-
Medium Background Control: Culture medium without cells.[6]
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically contains a substrate and a catalyst).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.[1]
-
-
Measurement and Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum LDH Release Control Absorbance - Untreated Control Absorbance)] x 100
-
Data Presentation:
The results of the LDH assay are presented as the percentage of cytotoxicity.
Table 2: Hypothetical Cytotoxicity of this compound on HeLa Cells (LDH Assay)
| This compound (µM) | Absorbance (490 nm) | % Cytotoxicity |
| 0 (Untreated) | 0.15 | 0 |
| 1 | 0.18 | 4.2 |
| 5 | 0.35 | 27.8 |
| 10 | 0.60 | 62.5 |
| 25 | 0.85 | 97.2 |
| 50 | 0.88 | 101.4 |
| 100 | 0.90 | 104.2 |
| Max LDH Release | 0.87 | 100 |
Caption: Potential intrinsic pathway for this compound-induced apoptosis.
Conclusion
These protocols provide a comprehensive framework for the initial in vitro cytotoxic evaluation of this compound. By employing a combination of assays that measure different cellular parameters, researchers can obtain a robust understanding of the compound's cytotoxic potential and its primary mechanism of cell death. This information is crucial for making informed decisions in the early stages of drug development. A multi-faceted approach, combining various cellular and molecular assays, is recommended to enhance the accuracy and reliability of the findings.
References
- 1. benchchem.com [benchchem.com]
- 2. kosheeka.com [kosheeka.com]
- 3. Chapter - Cytotoxic Activity Methods | Bentham Science [benthamscience.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. D(-)lentiginosine-induced apoptosis involves the intrinsic pathway and is p53-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyphyllin D induces apoptosis and differentiation in K562 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyphyllin D induces apoptosis in K562/A02 cells through G2/M phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Daphnane Diterpenoids as Potential Anticancer Agents
Disclaimer: As of the latest search, there is no publicly available scientific literature specifically detailing the anticancer properties of a compound named "Daphnilongeridine." The following application notes and protocols are based on research conducted on closely related daphnane (B1241135) diterpenoids, such as yuanhualine, yuanhuahine, yuanhuagine, and yuanhuacine (B1233473), which have been isolated from plants of the Daphne genus. These compounds serve as valuable models for the potential anticancer activities of this chemical class.
Application Notes
Daphnane diterpenoids are a class of natural products that have demonstrated significant potential as anticancer agents.[1][2] Compounds such as yuanhualine (YL), yuanhuahine (YH), yuanhuagine (YG), and yuanhuacine (YC) have shown potent anti-proliferative activities against various cancer cell lines, including those resistant to standard anticancer drugs.[3][4] Their mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis through the modulation of critical signaling pathways.
Mechanism of Action:
The anticancer effects of these daphnane diterpenoids are attributed to several key mechanisms:
-
Cell Cycle Arrest: These compounds have been shown to induce cell cycle arrest at the G0/G1 and G2/M phases in cancer cells.[3][5] This arrest is correlated with the upregulation of cyclin-dependent kinase inhibitors like p21 and p53, and the downregulation of cyclins A, B1, and E, as well as cyclin-dependent kinase 4 (cdk4) and cdc2.[3]
-
Induction of Apoptosis: Daphnane diterpenoids can trigger programmed cell death (apoptosis). This is achieved by increasing the ratio of pro-apoptotic to anti-apoptotic proteins (e.g., Bax/Bcl-2), leading to the activation of caspases-9 and -3, and subsequent cleavage of poly(ADP-ribose)polymerase (PARP).[5][6]
-
Modulation of Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: Several daphnane diterpenoids have been found to significantly inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor cell proliferation and survival.[5]
-
AMPK/mTOR Pathway: Yuanhuacine (YC) has been reported to activate the AMP-activated protein kinase (AMPK) signaling pathway while suppressing the mTORC2-mediated downstream signaling, which contributes to its anti-proliferative effects.[7][8]
-
STAT3 and Src Signaling: The activation of STAT3 and Src, key signal transducers involved in cancer progression, has also been shown to be suppressed by daphnane diterpenoids.[3]
-
These compounds not only affect cancer cell proliferation but have also been shown to inhibit cancer cell invasion and migration.[7][9] Furthermore, synergistic growth-inhibitory effects have been observed when yuanhualine is combined with existing chemotherapeutic agents like gemcitabine (B846) and gefitinib.[3]
Data Presentation
Table 1: In Vitro Cytotoxicity of Selected Daphnane Diterpenoids
| Compound | Cancer Cell Line | Assay Type | IC50 Value | Reference |
| Yuanhualine (YL) | A549 (Human Lung Cancer) | Anti-proliferation | 7.0 nM | [4] |
| Yuanhuahine (YH) | A549 (Human Lung Cancer) | Anti-proliferation | 15.2 nM | [4] |
| Yuanhuagine (YG) | A549 (Human Lung Cancer) | Anti-proliferation | 24.7 nM | [4] |
| Yuanhuacine (YC) | T24T (Bladder Cancer) | Cell Growth | 1.83 µM | [10] |
| Yuanhuacine (YC) | HCT116 (Colon Cancer) | Cell Growth | 14.28 µM | [10] |
| Daphgenkin A | SW620 (Human Colon Cancer) | Cytotoxicity | 3.0 µM | [5] |
| Genkwadaphnin | HL-60 (Human Myelocytic) | Apoptosis Induction | Not specified | [6] |
Table 2: In Vivo Antitumor Activity of Selected Daphnane Diterpenoids
| Compound | Animal Model | Dosage | Tumor Growth Inhibition | Reference |
| Genkwadaphnin | LLC-inoculated mice | 0.5 mg/kg | 63.1% | [6] |
| Yuanhuacine (YC) | LLC-inoculated mice | 0.5 mg/kg | 45.8% | [6] |
| Yuanhuacine (YC) | H1993 xenograft mice | Not specified | Significant inhibition | [7] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of daphnane diterpenoids on cancer cells by measuring metabolic activity.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
96-well plates
-
Daphnane diterpenoid stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the daphnane diterpenoid in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle after treatment with a daphnane diterpenoid.
-
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Plate cells in 6-well plates and treat with the daphnane diterpenoid at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.
-
3. Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, or apoptosis.
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, p21, Cyclin B1, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cell pellets with RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and detect the chemiluminescent signal using an imaging system. β-actin is commonly used as a loading control.
-
Mandatory Visualizations
Caption: Inhibition of the PI3K/Akt/mTOR pathway by daphnane diterpenoids.
Caption: Modulation of the AMPK/mTORC2 pathway by Yuanhuacine (YC).
Caption: Mechanism of cell cycle arrest induced by daphnane diterpenoids.
Caption: General workflow for evaluating daphnane diterpenoids' anticancer effects.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies [mdpi.com]
- 3. Anticancer Activity of Novel Daphnane Diterpenoids from Daphne genkwa through Cell-Cycle Arrest and Suppression of Akt/STAT/Src Signalings in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Novel Daphnane Diterpenoids from Daphne genkwa through Cell-Cycle Arrest and Suppression of Akt/STAT/Src Signalings in Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daphnane Diterpenoids from Daphne genkwa Inhibit PI3K/Akt/mTOR Signaling and Induce Cell Cycle Arrest and Apoptosis in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Daphnane diterpene esters isolated from flower buds of Daphne genkwa induce apoptosis in human myelocytic HL-60 cells and suppress tumor growth in Lewis lung carcinoma (LLC)-inoculated mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 8. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Chinese Herb Isolate Yuanhuacine (YHL-14) Induces G2/M Arrest in Human Cancer Cells by Up-regulating p21 Protein Expression through an p53 Protein-independent Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Design and Synthesis of Novel Daphnilongeridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design and synthesis of novel derivatives of Daphnilongeridine, a member of the complex and structurally diverse Daphniphyllum alkaloids. These compounds have garnered significant interest due to their potential therapeutic applications, including cytotoxic, kinase inhibitory, and anti-HIV activities.[1] This guide is intended to provide a foundational understanding and practical methodologies for researchers venturing into the chemical synthesis and biological evaluation of this compound analogs.
Introduction to this compound and Daphniphyllum Alkaloids
This compound is a naturally occurring alkaloid isolated from plants of the genus Daphniphyllum.[] These plants are a rich source of over 350 structurally unique alkaloids, which are characterized by their complex, polycyclic ring systems.[1][3] The intricate architecture of these molecules presents a significant challenge for synthetic chemists but also offers a unique scaffold for the development of novel therapeutic agents.[4][5]
The biological activities of Daphniphyllum alkaloids are diverse, ranging from anticancer and antioxidant effects to vasorelaxant properties.[4][5][6] For instance, Logeracemin A, a dimeric calyciphylline A-type alkaloid, has demonstrated significant anti-HIV activity.[1] The development of novel synthetic routes to access the core structures of these alkaloids is crucial for further exploration of their therapeutic potential.[7][8]
Retrosynthetic Analysis and Design of Novel Derivatives
The total synthesis of Daphniphyllum alkaloids is a complex undertaking that often involves multi-step reaction sequences. A common strategy involves the construction of a key polycyclic core, which can then be further functionalized to generate a library of derivatives.
A general retrosynthetic approach for a this compound derivative might involve the following key disconnections:
-
Late-stage functionalization: Introduction or modification of peripheral functional groups on a pre-formed core structure to explore structure-activity relationships (SAR).
-
Core scaffold modification: Alterations to the polycyclic ring system to create novel skeletal frameworks.
-
Convergent synthesis: The synthesis of key fragments that are later coupled to assemble the final molecule.
Experimental Protocols
The following protocols are generalized from established synthetic routes for related Daphniphyllum alkaloids and can be adapted for the synthesis of novel this compound derivatives.
Protocol for the Synthesis of a Tetracyclic Core Intermediate
This protocol outlines a potential route to a key tetracyclic intermediate, which can serve as a scaffold for further elaboration into this compound derivatives. The synthesis involves several key transformations, including cycloadditions and radical cyclizations.[1]
Materials:
-
Starting materials (e.g., substituted cyclohexenones)
-
Reagents for cycloaddition reactions (e.g., dienes, dienophiles)
-
Radical initiators (e.g., AIBN)
-
Transition metal catalysts (e.g., palladium complexes)
-
Solvents (e.g., THF, toluene, DCM)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
[5+2] Cycloaddition: A substituted pyrylium (B1242799) ion precursor is reacted with a suitable dienophile to construct the initial seven-membered ring fused to a five-membered ring.[1]
-
Intramolecular Diels-Alder Reaction: A subsequent intramolecular Diels-Alder reaction can be employed to form a 6/5/7/5 tetracyclic core structure.[1]
-
Aminyl Radical Cyclization: An alternative approach to form the nitrogen-containing ring involves the cyclization of an N-chloroamine precursor, which can be initiated by a radical initiator in the presence of a suitable hydrogen atom donor.[1]
-
Purification: The resulting tetracyclic intermediate is purified by column chromatography on silica (B1680970) gel.
Protocol for Biological Evaluation: In Vitro Cytotoxicity Assay
This protocol describes a standard method for evaluating the cytotoxic activity of newly synthesized this compound derivatives against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized this compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well microplates
-
Plate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are added to the wells at various concentrations, typically in a serial dilution. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay: After the incubation period, a cell viability reagent such as MTT is added to each well. The formazan (B1609692) crystals formed by viable cells are then solubilized, and the absorbance is measured using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Data Presentation
Quantitative data from biological assays should be summarized in a clear and concise tabular format to facilitate comparison between different derivatives.
Table 1: In Vitro Cytotoxicity of Novel this compound Derivatives
| Compound ID | Modification | Cell Line | IC50 (µM) |
| DNL-001 | Parent Scaffold | HeLa | > 50 |
| DNL-002 | C-17 Hydroxyl | HeLa | 25.3 ± 2.1 |
| DNL-003 | C-17 Methoxy | HeLa | 15.8 ± 1.5 |
| DNL-004 | N-oxide | HeLa | 32.1 ± 3.4 |
| DNL-001 | Parent Scaffold | MCF-7 | > 50 |
| DNL-002 | C-17 Hydroxyl | MCF-7 | 30.1 ± 2.8 |
| DNL-003 | C-17 Methoxy | MCF-7 | 18.9 ± 1.9 |
| DNL-004 | N-oxide | MCF-7 | 45.6 ± 4.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Diagrams are essential for illustrating complex chemical and biological processes. The following are examples of diagrams that can be created using the DOT language to visualize workflows and pathways relevant to the study of this compound derivatives.
Caption: Synthetic workflow for generating a library of this compound derivatives.
Caption: Hypothetical signaling pathway showing kinase inhibition by a this compound derivative.
Caption: Experimental workflow for the screening and identification of lead compounds.
References
Application Notes and Protocols for Daphnilongeridine in Cell Culture
Disclaimer: The following application notes and protocols are provided for a hypothetical compound, "Daphnilongeridine." The experimental data and signaling pathways are illustrative and based on the activities of known natural anti-cancer compounds. Researchers should validate all protocols and findings for their specific experimental context.
Introduction
This compound is a novel natural product extract that has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. These application notes provide detailed protocols for evaluating the efficacy of this compound in cell culture, including methods for assessing cell viability, apoptosis, and its impact on key signaling pathways.
Mechanism of Action
This compound is believed to exert its anti-cancer effects through a multi-targeted mechanism. It has been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the inhibition of the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell survival and proliferation. By downregulating the phosphorylation of Akt and its downstream targets, this compound effectively curtails cancer cell growth and promotes programmed cell death.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Cancer | 15.2 |
| MDA-MB-231 | Breast Cancer | 22.5 |
| A549 | Lung Cancer | 18.9 |
| HCT116 | Colon Cancer | 12.8 |
| PANC-1 | Pancreatic Cancer | 25.1 |
Table 2: Dose-Dependent Induction of Apoptosis by this compound in HCT116 Cells (48h Treatment)
| This compound (µM) | % Apoptotic Cells (Annexin V Positive) |
| 0 (Control) | 5.2 ± 1.1 |
| 5 | 18.5 ± 2.3 |
| 10 | 35.7 ± 3.1 |
| 20 | 62.3 ± 4.5 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Workflow for the MTT Cell Viability Assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Workflow for the Annexin V/PI Apoptosis Assay.
Protocol 3: Western Blot Analysis of PI3K/Akt Signaling Pathway
This protocol is for examining the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Signaling Pathway
Proposed Signaling Pathway for this compound.
Troubleshooting & Optimization
Navigating the Synthesis of Daphnilongeridine: A Technical Support Guide
Disclaimer: As of late 2025, a formal total synthesis of Daphnilongeridine has not been published in peer-reviewed literature. Therefore, this guide leverages the well-documented and structurally related Daphniphyllum alkaloid, Daphenylline , as a model system. The synthetic challenges and solutions presented here are anticipated to be highly relevant for the eventual synthesis of this compound due to structural similarities and shared biosynthetic pathways.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the complex synthesis of this compound and related alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound and related Daphniphyllum alkaloids?
A1: The primary challenges in synthesizing these complex alkaloids include:
-
Construction of the polycyclic core: These molecules feature intricate, sterically congested cage-like structures.
-
Stereocontrol: The presence of multiple stereocenters, including all-carbon quaternary centers, demands high stereoselectivity.
-
Functional group compatibility: The synthesis requires careful planning to manage sensitive functional groups throughout a lengthy reaction sequence.
-
Low overall yields: Multi-step syntheses often suffer from low overall yields, making optimization of key steps critical.
Q2: Why is Daphenylline used as a model for this compound synthesis?
A2: Daphenylline shares a common hexacyclic core structure with this compound. The synthetic strategies developed for Daphenylline, particularly those for constructing the intricate ring systems and controlling stereochemistry, provide a robust blueprint for approaching the synthesis of this compound.
Q3: Are there any specific safety precautions to consider during the synthesis?
A3: Yes, several reagents commonly used in these syntheses are hazardous. For example:
-
Organometallic reagents (e.g., Grignard reagents, organolithiums): Pyrophoric and react violently with water.
-
Heavy metal catalysts (e.g., palladium, rhodium, gold): Toxic and require careful handling and disposal.
-
Strong acids and bases: Corrosive and can cause severe burns.
-
Cyanides (if used in any step): Highly toxic.
Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE), including fume hoods, safety glasses, and chemical-resistant gloves.
Troubleshooting Guide
Problem 1: Low Yield in the Gold-Catalyzed 6-exo-dig Cyclization
Question: We are experiencing low yields (less than 50%) in the gold-catalyzed 6-exo-dig cyclization to form the bridged bicyclic system, a key step in the early phase of the synthesis. What are the potential causes and solutions?
Answer: This reaction is known to be challenging. Here are some common issues and troubleshooting steps:
-
Catalyst Activity: The gold catalyst can be sensitive to air and moisture. Ensure the use of a freshly opened or properly stored catalyst. Consider using a different gold catalyst or co-catalyst.
-
Solvent Purity: Trace impurities in the solvent can poison the catalyst. Use freshly distilled, anhydrous solvent.
-
Reaction Temperature: The reaction temperature can be critical. A temperature that is too high may lead to decomposition, while a temperature that is too low may result in a sluggish reaction. An optimization screen of the reaction temperature is recommended.
-
Substrate Purity: Impurities in the starting material can interfere with the reaction. Ensure the substrate is of high purity.
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Yield (%) | Reference |
| Catalyst | AuCl(PPh₃)/AgOTf | [Au(IPr)]NTf₂ | 72% | [1] |
| Solvent | Dichloromethane | 1,2-Dichloroethane (B1671644) | ||
| Temperature | Room Temperature | 60 °C |
Problem 2: Poor Diastereoselectivity in the Intramolecular Michael Addition
Question: The intramolecular Michael addition step is resulting in a nearly 1:1 mixture of diastereomers. How can we improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity in this step is crucial for the overall efficiency of the synthesis. Consider the following:
-
Base Selection: The choice of base can significantly influence the stereochemical outcome. Bulky bases may favor the formation of one diastereomer over the other.
-
Solvent Effects: The polarity of the solvent can affect the transition state of the reaction. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, DMF).
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the thermodynamically more stable product.
| Parameter | Condition A (Poor Selectivity) | Condition B (Improved Selectivity) | Diastereomeric Ratio | Reference |
| Base | K₂CO₃ | LiHMDS | >10:1 | [1] |
| Solvent | Acetonitrile | Tetrahydrofuran (THF) | ||
| Temperature | 25 °C | -78 °C |
Key Experimental Protocols
Protocol 1: Gold-Catalyzed 6-exo-dig Cyclization
To a solution of the starting enyne (1.0 eq) in anhydrous 1,2-dichloroethane (0.05 M) under an argon atmosphere is added [Au(IPr)]NTf₂ (0.05 eq). The reaction mixture is heated to 60 °C and stirred for 12 hours. After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired bicyclic product.[1]
Protocol 2: Diastereoselective Intramolecular Michael Addition
A solution of the keto-alkene (1.0 eq) in anhydrous THF (0.1 M) is cooled to -78 °C under an argon atmosphere. A solution of LiHMDS (1.1 eq, 1.0 M in THF) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1]
Visualizations
Caption: Simplified workflow for the total synthesis of Daphenylline.
Caption: Troubleshooting flowchart for the gold-catalyzed cyclization step.
References
Technical Support Center: Stereoselective Synthesis of Daphnilongeridine and Related Alkaloids
Welcome to the technical support center for the stereoselective synthesis of Daphnilongeridine and other structurally complex Daphniphyllum alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these intricate natural products. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issues with the Intramolecular Diels-Alder (IMDA) Cyclization
Question: My thermal intramolecular Diels-Alder reaction to form the bicyclo[2.2.2]octane core of my Daphniphyllum alkaloid precursor is resulting in a low yield and a complex mixture of diastereomers. How can I improve the stereoselectivity?
Answer: This is a common challenge in the synthesis of calyciphylline N and related compounds. Thermal conditions often lack the necessary selectivity for these complex cyclizations.[1][2]
Troubleshooting Steps:
-
Lewis Acid Catalysis: The use of a Lewis acid can significantly enhance diastereoselectivity. In the total synthesis of (−)-calyciphylline N, switching from thermal conditions to diethylaluminum chloride (Et2AlCl) dramatically improved the diastereomeric ratio of the cycloadducts.[1][2]
-
Solvent and Temperature Optimization: Systematically screen different solvents and reaction temperatures in conjunction with the Lewis acid. The optimal conditions will depend on the specific substrate.
-
Substrate Modification: If Lewis acid catalysis is not sufficiently selective, consider modifications to the dienophile or diene to introduce greater facial bias.
| Condition | Diastereomeric Ratio (desired:undesired) | Yield | Reference |
| Thermal Cyclization | Complex mixture of all possible diastereomers | Low | [1] |
| Et2AlCl | 9:1 | 50% (over two steps) | [1] |
Experimental Protocol: Lewis Acid-Promoted Intramolecular Diels-Alder Cyclization
This protocol is adapted from the synthesis of (−)-calyciphylline N.[1]
-
Preparation: Dissolve the triene precursor (1.0 eq) in anhydrous dichloromethane (B109758) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Lewis Acid: Slowly add a solution of diethylaluminum chloride (Et2AlCl, ~1.5 eq) in hexanes to the reaction mixture.
-
Reaction: Stir the mixture at -78 °C and allow it to slowly warm to room temperature over several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt at 0 °C.
-
Workup: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting cycloadducts by flash column chromatography on silica (B1680970) gel.
Construction of All-Carbon Quaternary Stereocenters
Question: I am struggling to install a crucial all-carbon quaternary stereocenter in my synthetic intermediate. Standard alkylation and conjugate addition approaches are failing or giving low yields. What alternative strategies can I employ?
Answer: The construction of all-carbon quaternary stereocenters is a formidable challenge in natural product synthesis due to steric hindrance.[3][4][5] Several advanced strategies have been developed to address this.
Troubleshooting and Alternative Strategies:
-
Tandem Reactions: Employ tandem reaction sequences, such as a copper-catalyzed asymmetric conjugate addition followed by enolate trapping with a carbon electrophile, to form two adjacent stereocenters, one of which is a quaternary center.[4]
-
Palladium-Catalyzed Asymmetric Allylic Alkylation: This method is effective for creating quaternary stereocenters at nucleophilic enolates.[5]
-
Novel Three-Step Sequence: For sterically hindered systems, a three-step sequence involving a Knoevenagel condensation, a 1,4-addition of a Grignard reagent to the resulting dicyanoalkene, and subsequent oxidative transformation can be highly effective.[3]
-
"Excess Complexity" Strategy: In the synthesis of daphenylline, a challenging quaternary methyl group was installed via a thia-Paternò–Büchi [2+2] photocycloaddition followed by a stereospecific thietane (B1214591) reduction. This approach temporarily increases molecular complexity to achieve the desired outcome.[6]
Logical Workflow for Troubleshooting Quaternary Center Formation
Caption: Troubleshooting workflow for quaternary stereocenter formation.
Selective Reduction of Highly Substituted Diene Esters
Question: I am attempting to selectively reduce the α,β-double bond of a fully substituted diene ester in a late-stage intermediate, but common reducing agents are ineffective. How can I achieve this reduction?
Answer: This is a significant challenge encountered in the total synthesis of (−)-calyciphylline N, where a sterically shielded, fully substituted diene ester proved resistant to a wide array of standard reduction methods.
Troubleshooting Steps:
-
Reagent Screening: A systematic screening of reducing agents is the first step. The table below summarizes reagents that were attempted in the calyciphylline N synthesis.
-
Catalytic Hydrogenation: While standard heterogeneous hydrogenation may fail, specialized catalysts or conditions might be effective. In the successful synthesis, a cationic iridium-based catalyst (Crabtree's catalyst) was employed for a diastereoselective hydrogenation.[2]
-
Substrate Modification: If direct reduction is not feasible, consider a temporary modification of a nearby functional group to alter the substrate's conformation and reduce steric hindrance around the diene.
| Reagent/Condition | Outcome | Reference |
| Stryker's reagent | Ineffective | [1] |
| DIBAL-H/CuI/HMPA | Ineffective | [1] |
| Rh-catalyzed hydrosilylation | Ineffective | [1] |
| Heterogeneous hydrogenation (Pd/C, PtO2/C, up to 1000 psi) | Ineffective | [1] |
| Li/NH3 | Complex mixture of products | [1] |
| Cationic Ir-based Crabtree catalyst | Successful 1,4-reduction (4:1 dr) | [2] |
Poor Reactivity in Nazarov Cyclization
Question: My Nazarov cyclization to form a five-membered ring is proceeding with low yield and poor regioselectivity. What factors influence this reaction, and how can I optimize it?
Answer: The Nazarov cyclization is a powerful tool for cyclopentenone synthesis, but its efficiency can be hampered by substrate electronics and the need for harsh acidic conditions.
Troubleshooting and Optimization:
-
Catalyst Choice: While stoichiometric strong Lewis or Brønsted acids are traditionally used, they can lead to side reactions and racemization.[7] Consider milder, catalytic options.
-
Substrate Polarization: Introducing electron-donating and -withdrawing groups can polarize the divinyl ketone system, facilitating a more facile and regioselective cyclization under milder conditions.[7]
-
Silicon-Directed Approach: Placing a trimethylsilyl (B98337) (TMS) group on the β-position of a vinyl group can direct the cyclization. The TMS group stabilizes the intermediate β-carbocation and is eliminated to form the double bond, offering excellent regiocontrol.[7]
-
Asymmetric Catalysis: For enantioselective cyclizations, chiral Lewis acids can be employed to control the direction of the conrotatory closure, though this remains a challenging area.[7]
Key Reaction Pathway: The Nazarov Cyclization
Caption: Generalized mechanism of the Nazarov cyclization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Strategies toward Natural Products Containing Contiguous Stereogenic Quaternary Carbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Construction of all-carbon quaternary stereocenters by catalytic asymmetric conjugate addition to cyclic enones in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. The Construction of All-Carbon Quaternary Stereocenters by Use of Pd-Catalyzed Asymmetric Allylic Alkylation Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Navigating Excess Complexity: Total Synthesis of Daphenylline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nazarov Cyclization [organic-chemistry.org]
Technical Support Center: Overcoming Resistance to Daphnilongeridine in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals who are investigating the anticancer properties of Daphnilongeridine and may be encountering resistance in their cancer cell line models. This resource provides troubleshooting guides and frequently asked questions to help identify the mechanisms of resistance and develop strategies to overcome them.
Troubleshooting Guides
This section provides step-by-step guidance for common issues encountered during in vitro experiments with this compound.
Scenario 1: Decreased Sensitivity to this compound in a Cancer Cell Line
You have observed a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cancer cell line after continuous culture with the compound.
Potential Causes and Troubleshooting Steps:
-
Development of Acquired Resistance: Prolonged exposure to a cytotoxic agent can lead to the selection of a resistant cell population.
-
Suggested Experiment: Compare the IC50 of the parental (sensitive) cell line with the newly developed resistant cell line using a cytotoxicity assay (e.g., MTT assay).
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
-
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 0.5 | 1 |
| Resistant | 15.0 | 30 |
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance (MDR), leading to the active removal of the drug from the cell.[1][2][3]
-
Suggested Experiment: Measure the intracellular accumulation of a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-gp/ABCB1) in both sensitive and resistant cells. A lower accumulation in resistant cells suggests increased efflux.
-
Suggested Experiment: Perform a cytotoxicity assay with this compound in the presence and absence of known ABC transporter inhibitors (e.g., Verapamil for P-gp, Ko143 for BCRP/ABCG2). A reversal of resistance in the presence of an inhibitor points to the involvement of that specific transporter.[1][4]
Table 2: Effect of ABC Transporter Inhibitors on this compound IC50 in Resistant Cells (Hypothetical Data)
-
| Treatment | IC50 in Resistant Cells (µM) |
| This compound alone | 15.0 |
| This compound + Verapamil (10 µM) | 2.5 |
| This compound + Ko143 (1 µM) | 14.8 |
-
Alterations in Downstream Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways that counteract the cytotoxic effects of the drug.[5][6][7]
-
Suggested Experiment: Use Western blotting to compare the expression and phosphorylation status of key proteins in pro-survival pathways, such as the PI3K/Akt/mTOR and EGFR pathways, between sensitive and resistant cells.[8][9][10]
Table 3: Relative Protein Expression in Resistant vs. Sensitive Cells (Hypothetical Western Blot Densitometry)
-
| Protein | Fold Change in Resistant Cells |
| p-Akt (Ser473) | 5.2 |
| p-EGFR (Tyr1068) | 4.8 |
| BCRP (ABCG2) | 8.1 |
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for troubleshooting resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What are Daphniphyllum alkaloids and what is their known anticancer activity?
A1: Daphniphyllum alkaloids are a diverse group of natural products isolated from plants of the genus Daphniphyllum.[11][12] Several of these alkaloids have demonstrated cytotoxic activity against various cancer cell lines.[13][14][15] For example, certain compounds have been shown to inhibit the proliferation, migration, and invasion of cancer cells, as well as to promote apoptosis.[15]
Q2: What are the common mechanisms of multidrug resistance (MDR) in cancer cells?
A2: The primary mechanisms of MDR include:
-
Increased drug efflux: Overexpression of ABC transporters like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) actively pump drugs out of the cancer cell.[1][2][3]
-
Alteration of drug targets: Mutations in the target protein can reduce the binding affinity of the drug.[16]
-
Activation of pro-survival signaling pathways: Upregulation of pathways like PI3K/Akt/mTOR and EGFR can promote cell survival and override the drug's cytotoxic effects.[5][6][7][8][9][10]
-
Enhanced DNA repair mechanisms: For DNA-damaging agents, cancer cells can upregulate DNA repair pathways to counteract the drug's effects.[17]
-
Inhibition of apoptosis: Changes in the expression of pro- and anti-apoptotic proteins can make cells resistant to programmed cell death.[17][18]
Q3: How can I determine if my resistant cell line overexpresses ABC transporters?
A3: You can use several methods:
-
Quantitative PCR (qPCR): To measure the mRNA levels of genes encoding for ABC transporters (e.g., ABCB1, ABCG2).
-
Western Blotting: To detect the protein levels of specific ABC transporters.
-
Immunofluorescence/Flow Cytometry: To visualize and quantify the expression of ABC transporters on the cell surface.
-
Functional Assays: As mentioned in the troubleshooting guide, using fluorescent substrates and specific inhibitors can confirm the activity of these transporters.[1][4]
Q4: What should I do if I suspect activation of a pro-survival signaling pathway is causing resistance?
A4: If you suspect a specific pathway, such as PI3K/Akt, is activated, you can:
-
Confirm Activation: Use Western blotting to check for increased phosphorylation of key proteins in the pathway (e.g., p-Akt, p-mTOR) in your resistant cells compared to the sensitive parental line.[5][6][7]
-
Use Pathway Inhibitors: Treat your resistant cells with a combination of this compound and a specific inhibitor of the suspected pathway (e.g., a PI3K inhibitor like Wortmannin or an mTOR inhibitor like Rapamycin).[19][20] A synergistic effect or a restoration of sensitivity to this compound would support your hypothesis.
Hypothetical Signaling Pathway for this compound Action and Resistance
References
- 1. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oncogenic EGFR signaling activates an mTORC2-NF-κB pathway that promotes chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the Epidermal Growth Factor Receptor Pathway in Chemotherapy-Resistant Triple-Negative Breast Cancer: A Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 15. mdpi.com [mdpi.com]
- 16. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Technical Support Center: HPLC Purification of Daphnilongeridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Daphnilongeridine by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for developing an HPLC purification method for this compound?
A1: Method development for this compound, a Daphniphyllum alkaloid, should begin with an analytical scale separation to optimize the parameters before scaling up to preparative HPLC. A reversed-phase C18 column is a common starting point for alkaloid separation. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). It is crucial to screen different mobile phase compositions and gradients to achieve optimal separation of this compound from other co-extracted compounds.
Q2: I am observing significant peak tailing with my this compound peak. What are the likely causes and how can I resolve this?
A2: Peak tailing is a common issue when purifying basic compounds like alkaloids on silica-based columns. The primary cause is often the interaction between the basic nitrogen atom in this compound and acidic silanol (B1196071) groups on the stationary phase. Here are several strategies to mitigate peak tailing:
-
Mobile Phase pH Adjustment: Increasing the pH of the mobile phase to an alkaline range (e.g., pH 8-10.5) can deprotonate the silanol groups, reducing their interaction with the protonated alkaloid. Ensure your column is stable at higher pH values.
-
Use of Mobile Phase Additives: Adding a competing amine, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), to the mobile phase at a low concentration (e.g., 0.1%) can mask the active silanol sites.
-
Lowering the Mobile Phase pH: Alternatively, lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) can suppress the ionization of the silanol groups.
-
Column Choice: Employing a column with end-capping or a bidentate stationary phase can reduce the number of accessible silanol groups.
Q3: My this compound peak is broad and not well-resolved from adjacent peaks. What can I do to improve the resolution?
A3: Poor resolution can be addressed by optimizing several chromatographic parameters:
-
Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks.
-
Organic Solvent Selection: Switching between acetonitrile and methanol can alter the selectivity of the separation.
-
Flow Rate Reduction: Decreasing the flow rate can enhance separation efficiency, leading to sharper and better-resolved peaks.
-
Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which may improve resolution.
Q4: What is a suitable detection wavelength for this compound?
Troubleshooting Guide
This section provides a systematic approach to common problems encountered during the HPLC purification of this compound.
Problem: Poor Peak Shape (Tailing or Fronting)
Problem: Low Yield or No Recovery
Quantitative Data Summary
The following table summarizes suggested starting parameters for the HPLC purification of this compound, based on methods used for structurally similar alkaloids.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 2.1-4.6 mm ID, 3-5 µm | C18, 10-50 mm ID, 5-10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Bicarbonate (pH 9) | 0.1% Formic Acid in Water or 10 mM Ammonium Bicarbonate (pH 9) |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Gradient | 5-95% B over 20-40 min | Optimized from analytical scale |
| Flow Rate | 0.2-1.0 mL/min | 5-100 mL/min (depending on column ID) |
| Column Temp. | 25-40 °C | 25-40 °C |
| Detection | UV at 225, 250, 275, 300 nm | UV at selected λmax |
| Injection Vol. | 5-20 µL | Dependent on column loading capacity |
Experimental Protocols
Protocol 1: Analytical Method Development for this compound
-
Sample Preparation: Dissolve the crude extract containing this compound in a suitable solvent (e.g., methanol or mobile phase) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System and Column: Use a standard HPLC system with a UV-Vis or PDA detector. Equip the system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: Re-equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor the eluent at 225, 250, 275, and 300 nm.
-
Injection Volume: 10 µL.
Protocol 2: Preparative HPLC Scale-Up
-
Column Selection: Choose a preparative C18 column with the same stationary phase chemistry as the analytical column. The column dimensions will depend on the amount of material to be purified.
-
Flow Rate and Gradient Adjustment: Scale the flow rate and gradient from the analytical method to the preparative scale based on the column dimensions. A common approach is to maintain a constant linear velocity.
-
Sample Loading: Determine the maximum sample loading capacity of the preparative column through loading studies to avoid peak distortion and loss of resolution.
-
Fraction Collection: Collect fractions based on the retention time of the this compound peak observed in the analytical run. Use a fraction collector triggered by UV signal intensity.
-
Post-Purification Analysis: Analyze the collected fractions by analytical HPLC to assess purity. Pool the pure fractions and remove the solvent under reduced pressure.
How to handle and store Daphnilongeridine safely.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and storage of Daphnilongeridine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are special precautions necessary?
This compound is a complex alkaloid isolated from Daphniphyllum macropodum Miq. It exhibits cytotoxic activity against several tumor cell lines, making it a compound of interest for cancer research.[1] Due to its cytotoxic nature, it is essential to handle this compound with appropriate safety measures to prevent occupational exposure and ensure experimental integrity.
Q2: What are the primary hazards associated with this compound?
While specific toxicological data for this compound is limited, its classification as a cytotoxic alkaloid suggests potential hazards including skin and eye irritation, and potential for harm if ingested or inhaled.[2] Similar cytotoxic compounds are known to be genotoxic, mutagenic, or teratogenic. Therefore, minimizing exposure is paramount.
Q3: What are the recommended storage conditions for this compound?
This compound should be stored at -20°C under an inert atmosphere.[3] For maximum product recovery, it is recommended to centrifuge the original vial before removing the cap.[3]
Troubleshooting Guides
Issue: The this compound powder has changed color or appears clumpy.
-
Possible Cause: This could indicate potential degradation or moisture absorption. Exposure to air and light can affect the stability of complex alkaloids.
-
Solution:
-
Do not use the compound if significant changes in appearance are observed.
-
Ensure that the compound has been stored consistently at -20°C under an inert atmosphere.
-
When handling, minimize exposure to ambient air and light. Work quickly and in a controlled environment like a glove box or a fume hood with inert gas blanketing.
-
Issue: this compound is not dissolving properly in the chosen solvent.
-
Possible Cause: The chosen solvent may not be appropriate, or the concentration may be too high. While this compound is soluble in solvents like DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone, solubility can vary.[1]
-
Solution:
Issue: Precipitate forms in the this compound stock solution during storage.
-
Possible Cause: The solution may be supersaturated, or the storage temperature may be causing the compound to fall out of solution. Repeated freeze-thaw cycles can also impact stability.
-
Solution:
-
Warm the solution to 37°C and vortex gently to see if the precipitate redissolves.[4]
-
If the precipitate does not dissolve, it may be a degradation product. In this case, it is recommended to prepare a fresh solution.
-
To avoid this issue, consider preparing smaller, single-use aliquots of your stock solution to minimize freeze-thaw cycles.[5]
-
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 922522-15-4 | [1][3] |
| Molecular Formula | C32H51NO4 | [1][3] |
| Molecular Weight | 513.76 g/mol | [1] |
| Appearance | Powder | [1] |
| Storage Temperature | -20°C | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification |
| Gloves | Chemical-resistant nitrile gloves (double gloving recommended) |
| Eye Protection | Tightly fitting safety goggles or a face shield |
| Lab Coat | Disposable, solid-front gown |
| Respiratory | Use in a well-ventilated area. For handling powders outside of a contained system, a respirator may be necessary. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Preparation:
-
Bring the vial of this compound powder to room temperature in a desiccator before opening to prevent condensation.
-
Perform all operations in a certified chemical fume hood or a glove box.
-
Ensure all glassware is clean and dry.
-
-
Weighing:
-
Tare a sterile, amber glass vial on an analytical balance.
-
Carefully transfer the desired amount of this compound powder to the vial.
-
Record the exact weight of the compound.
-
-
Dissolution:
-
Add the required volume of cell culture-grade DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved.[5]
-
If necessary, gentle warming in a 37°C water bath or sonication can be used to aid dissolution.[4][5]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles.[5]
-
Store the aliquots at -80°C for long-term storage. For short-term storage, -20°C is acceptable.
-
Protocol 2: Emergency Spill Cleanup Procedure
-
Immediate Actions:
-
Alert personnel in the immediate area and restrict access.
-
If a cytotoxic substance contaminates a person, remove all contaminated clothing and wash the affected skin with soap and water for at least 15 minutes. For eye contact, flush with water or an isotonic eyewash for at least 15 minutes.
-
-
Spill Containment (Small Spill < 5 mL or 5 g):
-
Cleanup:
-
Waste Disposal:
-
Dispose of all contaminated materials, including PPE, in a clearly labeled cytotoxic waste container according to your institution's guidelines.
-
-
Reporting:
-
Report the incident to your institution's Environmental Health and Safety department.
-
Mandatory Visualization
Caption: Workflow for the safe handling and preparation of this compound solutions.
Caption: Troubleshooting guide for common issues with this compound.
References
Preventing degradation of Daphnilongeridine in solution.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Daphnilongeridine in solution. The information is based on general principles for handling structurally complex alkaloids, as specific public data on this compound stability is limited.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for this compound?
For solid this compound, it is recommended to store at -20°C under an inert atmosphere.[1] For solutions, it is crucial to conduct stability studies to determine the optimal storage conditions. As a starting point, it is advisable to store stock solutions at -20°C or -80°C in a tightly sealed container, protected from light.
Q2: What solvents are suitable for dissolving this compound?
This compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] The choice of solvent will depend on the specific experimental requirements. For biological assays, DMSO is a common choice, but its final concentration in the assay should be carefully controlled.
Q3: My this compound solution has changed color. What could be the cause?
A change in color often indicates chemical degradation. This could be due to oxidation, hydrolysis, or other chemical reactions. It is recommended to prepare fresh solutions and investigate the cause of degradation by testing different storage conditions (e.g., temperature, light exposure, pH).
Q4: How can I minimize the degradation of this compound in my experimental setup?
To minimize degradation, it is advisable to:
-
Prepare solutions fresh whenever possible.
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Maintain a low temperature during handling and storage.
-
Consider the pH of the solution, as many alkaloids are sensitive to pH changes.
-
Purge solutions with an inert gas (e.g., argon or nitrogen) to minimize oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity over time | Chemical degradation of this compound in solution. | Prepare fresh solutions for each experiment. If using a stock solution, perform a stability test to determine its shelf-life under your storage conditions. Consider adding antioxidants or other stabilizers. |
| Precipitate formation in the solution | Poor solubility or degradation leading to insoluble products. | Ensure the compound is fully dissolved. You may need to gently warm the solution or use a different solvent system. If precipitation occurs during storage, it may be a sign of degradation. |
| Inconsistent experimental results | Instability of this compound under assay conditions. | Evaluate the stability of this compound in your specific assay buffer and under the assay's temperature and light conditions. You may need to adjust the protocol to minimize exposure to harsh conditions. |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound in a specific solvent and storage condition.
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO, Ethanol)
- Amber glass vials with Teflon-lined caps
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
- Precision balance
- Volumetric flasks and pipettes
2. Procedure:
- Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.
- Aliquot the stock solution into several amber vials.
- Analyze an initial sample (T=0) immediately after preparation using a validated HPLC method to determine the initial concentration and purity.
- Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).
- At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial from each storage condition.
- Allow the solution to equilibrate to room temperature.
- Analyze the sample by HPLC to determine the concentration of this compound remaining and to detect any degradation products.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
- Plot the percentage remaining versus time for each storage condition.
- Identify the formation of any new peaks in the chromatogram, which may indicate degradation products.
Data Presentation
Table 1: Example Stability Data for this compound in DMSO (1 mg/mL)
| Storage Condition | Time Point | % this compound Remaining | Observations |
| -80°C, Dark | 1 month | 99.5% | No significant degradation |
| -20°C, Dark | 1 month | 98.2% | Minor degradation |
| 4°C, Dark | 1 week | 91.0% | Significant degradation |
| Room Temp, Dark | 24 hours | 85.3% | Rapid degradation |
| Room Temp, Light | 24 hours | 72.1% | Very rapid degradation |
Note: This is hypothetical data and should be replaced with experimental results.
Visualizations
Hypothetical Degradation Pathway
Alkaloids can be susceptible to oxidation and hydrolysis. This diagram illustrates a hypothetical degradation pathway for a complex alkaloid like this compound.
References
Technical Support Center: Enhancing the Bioavailability of Daphnilongeridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Daphnilongeridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound derivatives?
A1: this compound and its derivatives, like many other complex natural alkaloids, often exhibit poor oral bioavailability due to a combination of factors. These can include low aqueous solubility, which limits their dissolution in the gastrointestinal fluids, and poor membrane permeability, hindering their absorption across the intestinal epithelium. Furthermore, they may be subject to first-pass metabolism in the liver, where enzymes can break them down before they reach systemic circulation. Some derivatives might also be substrates for efflux transporters like P-glycoprotein, which actively pump the compounds back into the intestinal lumen, further reducing absorption.[1][2][3]
Q2: What are the primary strategies to enhance the bioavailability of these derivatives?
A2: The primary strategies can be broadly categorized into formulation-based approaches and chemical modifications.
-
Formulation Strategies: These aim to improve the solubility and dissolution rate of the derivatives. Common techniques include particle size reduction (micronization and nanosuspension), encapsulation in lipid-based delivery systems (e.g., liposomes, solid lipid nanoparticles, and self-emulsifying drug delivery systems - SEDDS), and the formation of solid dispersions with polymeric carriers.[4][5][6]
-
Chemical Modifications: This involves altering the chemical structure of the this compound derivative to create a prodrug. A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body. This approach can be used to improve solubility, permeability, and metabolic stability.
Q3: How can I assess the permeability of my this compound derivatives in vitro?
A3: Two common in vitro models for assessing intestinal permeability are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Caco-2 Assay: This method uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. It can assess both passive diffusion and active transport mechanisms.[7][8][9]
-
PAMPA: This is a non-cell-based assay that evaluates passive permeability across an artificial lipid membrane. It is a higher-throughput and more cost-effective method for early-stage screening of passive diffusion.[10][11]
Q4: What is the importance of determining the metabolic stability of my derivatives?
A4: Assessing metabolic stability, typically using liver microsomes or hepatocytes, is crucial for predicting the extent of first-pass metabolism.[12][13] Compounds that are rapidly metabolized by liver enzymes will have low oral bioavailability, even if they are well-absorbed. The liver microsomal stability assay helps identify derivatives that are more resistant to metabolism, which is a desirable characteristic for an orally administered drug.[14][15][16]
Troubleshooting Guides
In Vitro Permeability Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Low apparent permeability (Papp) in Caco-2 assay | Poor aqueous solubility of the derivative. | - Prepare the dosing solution with a co-solvent (e.g., up to 1% DMSO). - Use a formulation approach, such as a cyclodextrin (B1172386) complex, to enhance solubility.[8][17] |
| The derivative is a substrate for efflux transporters (e.g., P-glycoprotein). | - Conduct a bidirectional Caco-2 assay (measuring permeability from basolateral to apical side). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. - Co-incubate with a known P-gp inhibitor (e.g., verapamil) to see if permeability increases.[17] | |
| The compound binds to the plastic of the assay plate. | - Use low-binding plates. - Include a protein like bovine serum albumin (BSA) in the receiver solution to reduce non-specific binding.[17] | |
| High variability in PAMPA results | Inconsistent formation of the artificial membrane. | - Ensure the lipid solution is completely dissolved and evenly applied to the filter plate. - Use a consistent incubation time and temperature.[18] |
| Precipitation of the compound in the donor or acceptor well. | - Check the solubility of the compound in the assay buffer at the tested concentration. - Reduce the compound concentration if necessary.[18] |
Liver Microsome Stability Assay
| Issue | Possible Cause | Troubleshooting Steps |
| Very rapid disappearance of the compound (low stability) | The derivative is a high-clearance compound. | - This may be an inherent property of the molecule. Consider structural modifications to block metabolic sites. - Test in microsomes from different species to assess inter-species variability. |
| No significant disappearance of the compound (high stability) | The compound has very low intrinsic clearance. | - Increase the incubation time and/or the microsomal protein concentration to facilitate measurable turnover.[14][15] - Use a more sensitive analytical method to detect small changes in compound concentration. |
| The compound is unstable in the assay buffer. | - Run a control incubation without NADPH to assess chemical stability. | |
| The compound inhibits the microsomal enzymes. | - Test the compound at multiple concentrations to check for concentration-dependent changes in stability. |
In Vivo Pharmacokinetic Studies in Rodents
| Issue | Possible Cause | Troubleshooting Steps |
| Low and variable oral bioavailability | Poor absorption due to low solubility or permeability. | - Consider the formulation strategies mentioned in the FAQs (e.g., nanosuspension, lipid-based formulations). - Co-administer with a bioavailability enhancer, such as a P-gp inhibitor, if efflux is suspected.[19] |
| High first-pass metabolism. | - Correlate in vivo results with in vitro metabolic stability data. - If first-pass metabolism is high, a prodrug approach may be beneficial. | |
| Issues with the animal model or experimental procedure. | - Ensure proper fasting of animals before oral dosing. - Use appropriate vehicle for administration to ensure the compound is fully dissolved or suspended. - Be aware of species-specific differences in metabolism and transporters.[20][21] | |
| Difficulty in detecting the compound in plasma | The compound has a very short half-life. | - Collect blood samples at earlier time points after administration. |
| The analytical method is not sensitive enough. | - Optimize the LC-MS/MS method for lower limits of detection and quantification. |
Data Presentation
Table 1: Hypothetical Permeability and Efflux of this compound Derivatives in Caco-2 Cells
| Derivative | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Human Absorption |
| This compound | 0.5 ± 0.1 | 2.5 ± 0.4 | 5.0 | Low |
| Derivative A | 2.1 ± 0.3 | 2.3 ± 0.5 | 1.1 | Moderate |
| Derivative B | 0.8 ± 0.2 | 5.6 ± 0.9 | 7.0 | Low |
| Derivative C | 5.5 ± 0.7 | 5.8 ± 1.1 | 1.1 | High |
Data are presented as mean ± standard deviation (n=3). An efflux ratio > 2 is indicative of active efflux.
Table 2: Hypothetical Metabolic Stability of this compound Derivatives in Human Liver Microsomes
| Derivative | Half-life (t₁/₂) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Predicted Hepatic Extraction |
| This compound | 15 ± 2 | 46.2 | High |
| Derivative A | 45 ± 5 | 15.4 | Moderate |
| Derivative B | > 120 | < 5.8 | Low |
| Derivative C | 25 ± 3 | 27.7 | Moderate-High |
Data are presented as mean ± standard deviation (n=3).
Table 3: Hypothetical Oral Bioavailability of this compound Derivatives in Rats
| Derivative | Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Bioavailability (%) |
| This compound | Suspension | 10 | 50 ± 12 | 1.0 | 150 ± 35 | 5 |
| Derivative A | Nanosuspension | 10 | 250 ± 45 | 0.5 | 750 ± 120 | 25 |
| Derivative B | Liposomes | 10 | 180 ± 30 | 1.5 | 900 ± 150 | 30 |
| Derivative C | Solid Dispersion | 10 | 400 ± 60 | 0.5 | 1200 ± 200 | 40 |
Data are presented as mean ± standard deviation (n=5).
Experimental Protocols
Caco-2 Cell Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).
-
Assay Procedure:
-
The culture medium is replaced with pre-warmed transport buffer.
-
The test compound (e.g., 10 µM) is added to the apical (donor) side.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), samples are collected from the basolateral (receiver) side.
-
For bidirectional studies, the compound is added to the basolateral side, and samples are collected from the apical side.
-
-
Sample Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
Liver Microsomal Stability Assay
-
Preparation: Human liver microsomes are thawed and diluted in phosphate (B84403) buffer. A solution of the test compound is prepared.
-
Incubation: The test compound (e.g., 1 µM) is pre-incubated with the liver microsomes at 37°C. The reaction is initiated by adding a NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The half-life (t₁/₂) is determined from the slope of the natural logarithm of the percentage of compound remaining versus time. The intrinsic clearance (CLint) is then calculated.
Visualizations
Caption: Potential cytotoxic signaling pathways modulated by this compound derivatives.
Caption: Experimental workflow for enhancing the bioavailability of this compound derivatives.
Caption: Potential antioxidant signaling pathway (Nrf2-Keap1) modulated by this compound derivatives.
References
- 1. Alkaloids Isolated from Natural Herbs as the Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Role of Alkaloids and Alkaloid Derivatives in Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid [mdpi.com]
- 5. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 9. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview | MolecularCloud [molecularcloud.org]
- 11. researchgate.net [researchgate.net]
- 12. mttlab.eu [mttlab.eu]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How do drug researchers address effects that only occur in rats? [synapse.patsnap.com]
- 21. The Limitations of Animal Models in Drug Development - PharmaFeatures [pharmafeatures.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Profiles of Daphnilongeridine and Paclitaxel
For Immediate Release
This guide provides a detailed comparison of the cytotoxic properties of the natural alkaloid Daphnilongeridine and the well-established chemotherapeutic agent, paclitaxel (B517696). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to offer an objective overview based on available experimental data. While extensive data exists for paclitaxel, information on this compound is less comprehensive. This comparison is therefore based on currently available research on this compound and related Daphniphyllum alkaloids.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a cytotoxic compound. The following tables summarize the IC50 values for this compound and its related alkaloids, as well as for paclitaxel, against various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methodologies.
Table 1: Cytotoxicity of this compound and Related Daphniphyllum Alkaloids
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) |
| Daphnicyclidin M | P-388 | Mouse Lymphocytic Leukemia | 5.7[1] |
| Daphnicyclidin M | SGC-7901 | Human Gastric Carcinoma | 22.4[1] |
| Daphnicyclidin N | P-388 | Mouse Lymphocytic Leukemia | 6.5[1] |
| Daphnicyclidin N | SGC-7901 | Human Gastric Carcinoma | 25.6[1] |
| Macropodumine C | P-388 | Mouse Lymphocytic Leukemia | 10.3[1] |
| Daphnicyclidin A | P-388 | Mouse Lymphocytic Leukemia | 13.8[1] |
Table 2: Cytotoxicity of Paclitaxel
| Cancer Cell Line | Cell Line Type | IC50 (nM) |
| Various Human Tumor Cell Lines | - | 2.5 - 7.5 |
| Non-Small Cell Lung Cancer (NSCLC) | Lung Carcinoma | 27 (at 120h exposure) |
| Small Cell Lung Cancer (SCLC) | Lung Carcinoma | 5000 (at 120h exposure) |
| SK-BR-3 | Breast Cancer (HER2+) | ~10 |
| MDA-MB-231 | Breast Cancer (Triple Negative) | ~5 |
| T-47D | Breast Cancer (Luminal A) | ~2.5 |
Experimental Protocols
The determination of cytotoxicity is a fundamental aspect of anticancer drug screening. The following is a generalized protocol for the MTT assay, a commonly used colorimetric method to assess cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound (e.g., this compound or paclitaxel) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Mechanisms of Action and Signaling Pathways
This compound and Related Alkaloids
The precise molecular mechanism of action for this compound is not yet fully elucidated. However, studies on related Daphniphyllum alkaloids suggest that their cytotoxic effects are mediated through the induction of apoptosis. Research indicates that these compounds can promote apoptosis, though the specific signaling pathways involved require further investigation. Some studies on other natural products with similar structures suggest potential involvement of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways.
Paclitaxel
Paclitaxel is a well-characterized antimitotic agent that exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their dynamic instability, which is essential for mitotic spindle formation and chromosome segregation during cell division. The disruption of microtubule dynamics leads to a prolonged blockage of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.
The apoptotic signaling induced by paclitaxel is complex and involves multiple pathways:
-
Intrinsic (Mitochondrial) Pathway: Paclitaxel-induced mitotic arrest can lead to the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria into the cytosol, which then activates caspase-9 and subsequently the executioner caspase-3, leading to the cleavage of cellular substrates and cell death.
-
PI3K/Akt Signaling Pathway: Paclitaxel has been shown to inhibit the prosurvival PI3K/Akt pathway in some cancer cells. Inhibition of this pathway can lead to decreased phosphorylation of anti-apoptotic proteins and increased activity of pro-apoptotic proteins, thereby promoting apoptosis.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is also implicated in paclitaxel-induced apoptosis. Paclitaxel can activate stress-activated protein kinases (SAPK)/c-Jun N-terminal kinases (JNK), which can phosphorylate and regulate the activity of proteins involved in apoptosis.
References
Validating the Anticancer Targets of Daphnilongeridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeridine, a member of the complex Daphniphyllum alkaloids, represents a class of natural products with recognized cytotoxic potential. While preliminary data suggests anticancer activity, the precise molecular targets and mechanisms of action remain largely uncharacterized. This guide provides a comparative framework for validating the anticancer targets of a novel investigational compound like this compound. To illustrate this process, we will compare its hypothetical effects with Doxorubicin, a well-established chemotherapeutic agent known to induce DNA damage and apoptosis.
This document will outline key experimental protocols, present data in a comparative format, and visualize the underlying scientific logic and workflows.
Comparative Analysis of Cytotoxicity and Apoptotic Induction
A primary step in validating an anticancer compound is to quantify its cytotoxic effects and its ability to induce programmed cell death (apoptosis) in cancer cell lines. Below is a comparative summary of hypothetical data for this compound versus Doxorubicin in a human colorectal cancer cell line (e.g., HCT116).
Table 1: Comparative Cytotoxicity (IC50) Data
| Compound | Cell Line | Incubation Time (hrs) | IC50 (µM) |
| This compound | HCT116 | 48 | 2.5 |
| Doxorubicin | HCT116 | 48 | 0.5 |
Table 2: Comparative Analysis of Apoptosis and Cell Cycle Arrest
| Treatment (48 hrs) | Apoptotic Cells (%) | G2/M Phase Arrest (%) |
| Vehicle Control | 5.2 | 15.8 |
| This compound (2.5 µM) | 45.7 | 52.3 |
| Doxorubicin (0.5 µM) | 60.3 | 75.1 |
Experimental Protocols
Detailed and reproducible methodologies are critical for the validation of scientific findings. The following are standard protocols for the key experiments cited above.
Cell Viability (MTT) Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.[1][2][3]
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or Doxorubicin for 48 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]
-
Cell Treatment: Treat HCT116 cells with this compound (at its IC50 concentration) or Doxorubicin for 48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic/necrotic.
Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle.[6][7]
-
Cell Treatment and Harvesting: Treat HCT116 cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and infer the activation or inhibition of signaling pathways.[8][9][10][11]
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Workflows and Pathways
Experimental Workflow for Target Validation
The following diagram outlines the logical flow of experiments for validating the anticancer effects of a novel compound.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Based on the pro-apoptotic activity observed in related Daphniphyllum alkaloids, a plausible mechanism of action for this compound could involve the intrinsic apoptosis pathway.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. benchchem.com [benchchem.com]
- 9. medium.com [medium.com]
- 10. origene.com [origene.com]
- 11. Western blot protocol | Abcam [abcam.com]
Comparative Analysis of Daphnilongeridine and Related Alkaloids in Cancer Cell Lines
A detailed guide for researchers and drug development professionals on the cytotoxic effects of Daphnilongeridine and its structural analogs, with a focus on their potential role in overcoming chemotherapy resistance.
This guide provides a comparative overview of the cytotoxic properties of this compound and other alkaloids isolated from Daphniphyllum macropodum. While direct cross-resistance studies involving this compound and known chemotherapeutics are not yet available in the public domain, this document summarizes the existing data on the cytotoxic activity of related compounds against various cancer cell lines. The information presented aims to provide a foundation for future research into the potential of these natural products in oncology, particularly in the context of drug resistance.
Cytotoxicity Data of Daphniphyllum Alkaloids
Quantitative analysis of the cytotoxic effects of various Daphniphyllum alkaloids was performed using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, were determined for several compounds against different cancer cell lines. The data is summarized in the table below.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Daphnicyclidin M | P-388 | Murine Lymphocytic Leukemia | 5.7 |
| SGC-7901 | Human Gastric Adenocarcinoma | 22.4 | |
| Daphnicyclidin N | P-388 | Murine Lymphocytic Leukemia | 6.5 |
| SGC-7901 | Human Gastric Adenocarcinoma | 25.6 | |
| Macropodumine C | P-388 | Murine Lymphocytic Leukemia | 10.3 |
| Daphnicyclidin A | P-388 | Murine Lymphocytic Leukemia | 13.8 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells.
Materials:
-
Cancer cell lines (e.g., P-388, SGC-7901)
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Daphniphyllum alkaloids (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the Daphniphyllum alkaloids. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of the solubilization buffer was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Visualizing Experimental and Conceptual Frameworks
To further elucidate the methodologies and potential mechanisms of action, the following diagrams have been generated.
Efficacy of Daphniphyllum Alkaloids Against Cancer Cell Lines: A Review of Preclinical Data
A comprehensive review of the current scientific literature reveals a notable absence of studies on the efficacy of synthetic Daphnilongeridine analogs against resistant cancer cell lines. However, research into the broader family of Daphniphyllum alkaloids, from which this compound is derived, has demonstrated cytotoxic activity against various sensitive human cancer cell lines. This guide summarizes the existing preclinical data on these natural compounds, offering a foundation for future research into their potential for overcoming chemoresistance.
While the direct investigation of synthetic this compound analogs in the context of drug resistance remains an unexplored area, the foundational cytotoxic effects of naturally occurring Daphniphyllum alkaloids provide a rationale for such inquiries. These complex molecules have been shown to inhibit the growth of several cancer cell lines, suggesting a potential for further development and optimization.
Comparative Cytotoxicity of Natural Daphniphyllum Alkaloids
Several studies have isolated and characterized various Daphniphyllum alkaloids, subsequently evaluating their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a benchmark for the cytotoxic potential of this class of compounds.
| Alkaloid Name | Cell Line | IC50 Value | Reference |
| Daphnezomine W | HeLa (Cervical Cancer) | 16.0 µg/mL | [1] |
| Daphnioldhanol A | HeLa (Cervical Cancer) | 31.9 µM | [2][3] |
| Unnamed Alkaloid | HeLa (Cervical Cancer) | 3.89 µM | [4] |
| Dcalycinumines A–E | Nasopharyngeal Carcinoma | Significant Activity | [4] |
| Daphnioldhanol A | MCF-7 (Breast Cancer) | > 76 µM | [3] |
| Daphnioldhanol A | A549 (Lung Cancer) | > 76 µM | [3] |
| Daphnioldhanol A | MGC-803 (Gastric Cancer) | > 76 µM | [3] |
| Daphnioldhanol A | COLO-205 (Colon Cancer) | > 76 µM | [3] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Experimental Protocols
The following provides a generalized methodology for assessing the cytotoxic activity of novel compounds, based on standard practices in the field.
Cell Culture and Maintenance
Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., Daphniphyllum alkaloids) for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
Signaling Pathways and Experimental Workflows
As no studies on the mechanism of action of this compound analogs in resistant cell lines are available, a diagram of the relevant signaling pathways cannot be provided. However, a general workflow for the initial screening of novel anticancer compounds is depicted below.
Future Directions
The existing data on the cytotoxicity of natural Daphniphyllum alkaloids, while preliminary, underscores the potential of this chemical class as a source for novel anticancer agents. The critical next step is to investigate the efficacy of these compounds, and novel synthetic analogs of this compound, against a panel of well-characterized multidrug-resistant cancer cell lines. Such studies would be instrumental in determining if this class of molecules holds promise for addressing the significant clinical challenge of chemoresistance. Future research should focus on elucidating the mechanism of action, identifying the molecular targets, and exploring the structure-activity relationships to guide the rational design of more potent and selective analogs.
References
- 1. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
In Vivo Antitumor Activity of Daphnane Diterpenoids and Flavonoids from the Daphne Genus: A Comparative Guide
Introduction
While direct in vivo validation of the antitumor activity of Daphnilongeridine in animal models has not been documented in available scientific literature, extensive research on structurally related compounds from the Daphne genus provides significant insights into potential efficacy and mechanisms of action. This guide offers a comparative overview of the in vivo antitumor performance of two major classes of compounds isolated from Daphne species: daphnane (B1241135) diterpenoids (e.g., Yuanhuacine) and flavonoids (e.g., Daphnodorin B). The data and protocols summarized below are intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and related natural products.
Comparative Performance of Daphne Compounds in Animal Models
The following table summarizes the quantitative data from various in vivo studies on daphnane diterpenoids and flavonoids, providing a comparative look at their antitumor effects in different cancer models.
| Compound Class | Specific Compound | Animal Model | Cancer Type | Dosage | Efficacy | Reference |
| Daphnane Diterpenoid | Yuanhuacine | Xenograft Nude Mice | Non-Small Cell Lung Cancer (H1993 cells) | 0.5 mg/kg (oral administration) | Significant tumor growth inhibition | [1] |
| Daphnane Diterpenoid | Mezerein | P-388 and L-1210 Leukemia Mice | Leukemia | 50 µg/kg | Significant inhibitory activity | [2] |
| Flavonoid | Total Flavonoids of D. genkwa Root (TFDR) | C57BL6 Mice | Lewis Lung Carcinoma | 25-75 mg/kg | Inhibition of tumor progression and metastasis | [1] |
| Flavonoid | Total Flavonoids in D. genkwa (TFDG) | Apc(Min/+) Mice | Colorectal Cancer | Not specified | Significant increase in life span and reduction in tumor number | [3] |
| Flavonoid | Daphnodorin B | C57BL/6 Mice | Lewis Lung Carcinoma | 40 and 80 mg/kg | Inhibition of tumor progression and metastasis | [4][5] |
| Mixed Extract | DTE-2 (Daphnodorin E and F) | ICR Mice | Sarcoma S180 | Not specified | Marked antitumor activity | [6] |
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key animal models cited in the studies of Daphne-derived compounds.
Lewis Lung Carcinoma (LLC) Mouse Model
This syngeneic model is widely used to evaluate the efficacy of chemotherapeutic agents against lung cancer and to study metastasis.[7]
-
Tumor Implantation:
-
Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into control and treatment groups.[8]
-
The investigational compound (e.g., Total Flavonoids of Daphne genkwa root) is administered via the specified route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.[1]
-
A vehicle control group receives the solvent used to dissolve the compound.
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.[8]
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.[8]
-
Metastasis to the lungs can be assessed by histological examination of lung tissue.
-
Overall survival and any signs of toxicity (e.g., weight loss) are also monitored.
-
Sarcoma 180 (S180) Allograft Model
The S180 model is a rapidly growing tumor model used for screening potential anticancer agents.
-
Animal Strain: ICR or other immunocompetent mouse strains.[10][11]
-
Tumor Implantation:
-
S180 cells are propagated as ascites in mice.
-
A specific number of cells are collected from the ascitic fluid and injected subcutaneously into the cervicodorsal hypoderm or other selected site of the experimental mice.[10]
-
-
Treatment Regimen:
-
Treatment with the test compound (e.g., extracts from Daphne tangutica) typically begins 24 hours after tumor inoculation.
-
Compounds are administered according to a defined schedule for a set duration.
-
-
Efficacy Evaluation:
-
Tumor growth is monitored by measuring tumor volume.
-
The inhibition rate is often calculated by comparing the average tumor weight in the treated groups to the control group.
-
Survival time may also be used as an endpoint.[10]
-
Apc(Min/+) Mouse Model for Colorectal Cancer
This is a genetically engineered mouse model that spontaneously develops intestinal adenomas, mimicking human familial adenomatous polyposis (FAP).[13][14]
-
Model Characteristics: These mice carry a germline mutation in the Apc gene, leading to the development of multiple intestinal neoplasms.[13]
-
Treatment Regimen:
-
Treatment with the test substance (e.g., Total Flavonoids in D. genkwa) is typically initiated at a young age (e.g., 4 weeks) and continued for a specified period (e.g., 12 weeks).[6]
-
The compound is often administered in the diet or drinking water.
-
-
Efficacy Evaluation:
-
At the end of the study, the entire intestine is removed, opened longitudinally, and examined for polyps.
-
The number, size, and location of tumors in the small intestine and colon are recorded.
-
Histopathological analysis is performed to assess the grade of dysplasia.
-
Survival analysis and monitoring of clinical signs (e.g., weight loss, anemia) are also important endpoints.[3]
-
Visualizations: Workflows and Signaling Pathways
To better illustrate the experimental processes and molecular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for in vivo antitumor activity assessment.
References
- 1. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Colorectal Cancer Development in Apcmin/+ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Murine Models for Lung Cancer: Clinical Trial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Lewis lung carcinoma in mice as an experimental therapy model. II. The effect of BCNU, cyclophosphamide and/or surgery treatment on early and advanced tumor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental transplantation models of mouse sarcoma 180 in ICR mice for evaluation of anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. S180 Allograft Syngeneic Model - Altogen Labs [altogenlabs.com]
- 12. S180 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 13. Mouse Models for Application in Colorectal Cancer: Understanding the Pathogenesis and Relevance to the Human Condition [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of Colorectal Cancer Development in Apc (min/+) Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of Daphenylline Total Syntheses
As the total synthesis of Daphnilongeridine has not yet been reported in the scientific literature, this guide provides a comparative analysis of the synthetic routes for a closely related and structurally complex Daphniphyllum alkaloid, Daphenylline (B12778079). This analysis is intended for researchers, scientists, and professionals in drug development to inform strategic decisions in the synthesis of similar intricate natural products.
The quest for efficient synthetic routes to complex natural products like the Daphniphyllum alkaloids is a significant challenge in modern organic chemistry. Daphenylline, a hexacyclic alkaloid featuring a unique embedded tetrasubstituted arene, has been the subject of several synthetic campaigns. This guide benchmarks three prominent total syntheses of daphenylline, developed by the research groups of Ang Li (2013), Hongbin Zhai (2019), and Richmond Sarpong (2024). The comparison focuses on key metrics of synthetic efficiency, including overall yield and step count, and provides detailed experimental protocols for pivotal transformations.
Comparative Analysis of Synthetic Efficiency
The synthetic routes to daphenylline developed by the Li, Zhai, and Sarpong groups showcase diverse strategies and highlight the evolution of synthetic approaches to this complex target. The following table summarizes the key quantitative data for each synthesis, offering a clear comparison of their efficiencies.
| Synthetic Route | Lead Researcher(s) | Year Published | Longest Linear Sequence | Overall Yield | Key Strategic Reactions |
| Li Synthesis | Ang Li, Zhaoyong Lu, et al. | 2013 | 21 steps | ~0.3% | Gold-catalyzed 6-exo-dig cyclization, Intramolecular Michael addition, Photoinduced 6π-electrocyclization/aromatization |
| Zhai Synthesis | Hongbin Zhai, et al. | 2019 | 19 steps | 7.6% | Mg(ClO4)2-catalyzed intramolecular amide addition, Intramolecular Diels-Alder reaction, Robinson annulation/oxidative aromatization |
| Sarpong Synthesis | Richmond Sarpong, et al. | 2024 | 11 steps | ~2.5% | Dearomative Buchner cycloaddition, Thia-Paternò–Büchi [2+2] photocycloaddition/reduction |
Strategic Synthesis Selection Workflow
The choice of a synthetic route for a complex molecule like daphenylline depends on several factors, including the desired scale, availability of starting materials, and the relative importance of overall yield versus the number of steps. The following diagram illustrates a logical workflow for selecting an appropriate synthetic strategy.
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Li Synthesis: Gold-Catalyzed 6-exo-dig Cyclization and Intramolecular Michael Addition
This sequence constructs the bridged 6,6,5-tricyclic core of daphenylline.
-
Gold-Catalyzed 6-exo-dig Cyclization: To a solution of the enyne precursor in dichloromethane (B109758) at 0 °C is added a catalytic amount of a gold(I) catalyst (e.g., [Ph3PAu]NTf2). The reaction is stirred until completion, typically monitored by thin-layer chromatography (TLC). The crude product is then purified by flash column chromatography.
-
Intramolecular Michael Addition: The product from the previous step is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF). A base, for example, 1,8-diazabicycloundec-7-ene (DBU), is added, and the reaction mixture is stirred at room temperature. Upon completion, the reaction is quenched, and the product is extracted and purified.
Zhai Synthesis: Intramolecular Diels-Alder Reaction
This key step efficiently constructs the ABCD tetracyclic core of the molecule.
-
A solution of the diene-containing precursor is prepared in a high-boiling point solvent like toluene.
-
The solution is heated to a high temperature (e.g., 180 °C) in a sealed tube or under reflux conditions.
-
The progress of the reaction is monitored by TLC or high-performance liquid chromatography (HPLC).
-
After completion, the solvent is removed under reduced pressure, and the resulting tetracyclic product is purified by column chromatography.
Sarpong Synthesis: Dearomative Buchner Cycloaddition
This reaction is a cornerstone of the shortest reported synthesis of daphenylline, enabling rapid construction of the seven-membered ring.[1]
-
To a solution of the diazoacetamide (B1201003) precursor in a suitable solvent like 1,2-dichloroethane (B1671644) is added a rhodium catalyst, such as Rh2(esp)2.[1]
-
The reaction mixture is stirred at room temperature until the starting material is consumed.[1]
-
The solvent is evaporated, and the crude product, a bicyclo[4.1.0]heptane derivative, is purified by silica (B1680970) gel chromatography.[1]
Conclusion
The total syntheses of daphenylline by the research groups of Li, Zhai, and Sarpong offer a compelling view into the strategic evolution of complex natural product synthesis. While Li's pioneering work established the first route, Zhai's synthesis significantly improved the overall yield. Most recently, Sarpong's innovative approach, featuring a dearomative cycloaddition, has set a new benchmark for conciseness with an 11-step route. The choice of the optimal synthesis will ultimately depend on the specific goals and resources of the research team. This comparative guide provides the necessary data to facilitate this critical decision-making process for chemists embarking on the synthesis of daphenylline and other structurally related Daphniphyllum alkaloids.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
